Diethyl dibutylphosphoramidate
Description
Properties
CAS No. |
67828-17-5 |
|---|---|
Molecular Formula |
C12H28NO3P |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-butyl-N-diethoxyphosphorylbutan-1-amine |
InChI |
InChI=1S/C12H28NO3P/c1-5-9-11-13(12-10-6-2)17(14,15-7-3)16-8-4/h5-12H2,1-4H3 |
InChI Key |
BSZXIHSHPYRELV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)P(=O)(OCC)OCC |
boiling_point |
239 °F at 3 mmHg (NTP, 1992) |
density |
1.015 at 68.2 °F (NTP, 1992) - Denser than water; will sink |
flash_point |
greater than 212 °F (NTP, 1992) |
physical_description |
Diethyl dibutylphosphoramidate is a brown liquid. (NTP, 1992) |
solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Thermodynamic Landscape of Actinide Extraction Utilizing Diethyl Dibutylphosphoramidate
Abstract
The selective extraction of actinides from spent nuclear fuel and high-level liquid waste is a cornerstone of advanced nuclear fuel cycles and environmental remediation. Diethyl dibutylphosphoramidate (DEDBP) has emerged as a promising organophosphorus extractant, demonstrating unique selectivity and extraction kinetics. A profound understanding of the thermodynamic driving forces governing the complexation and phase transfer of actinides with DEDBP is paramount for the rational design and optimization of separation processes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the thermodynamic principles and experimental methodologies pertinent to the actinide-DEDBP extraction system. While specific thermodynamic data for DEDBP remains a niche area of ongoing research, this guide establishes a robust framework for its determination and interpretation by leveraging well-documented data from analogous organophosphorus systems.
Introduction: The Imperative for Advanced Actinide Separation
The management of spent nuclear fuel necessitates the separation of long-lived, radiotoxic actinides from fission products. This partitioning and transmutation (P&T) strategy aims to reduce the long-term radiotoxicity of nuclear waste, thereby enhancing the safety and sustainability of nuclear energy. Solvent extraction is the preeminent technology for these separations, with the selectivity and efficiency of the process being dictated by the choice of extractant and the underlying thermodynamics of complexation.[1][2]
Diethyl dibutylphosphoramidate (DEDBP) belongs to the class of N,N-dialkyl phosphoramidates, which are structurally analogous to the widely used tri-n-butyl phosphate (TBP) but feature a nitrogen atom bonded to the phosphorus center. This structural modification imparts distinct electronic and steric properties to the phosphoryl oxygen, influencing its coordination behavior towards actinide ions. Understanding the thermodynamics of this interaction—quantified by the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of extraction—is critical for predicting the spontaneity and temperature dependence of the separation process.
The Chemistry of Actinide Extraction with Diethyl Dibutylphosphoramidate
The extraction of an actinide ion (Anⁿ⁺) from an aqueous nitric acid phase into an organic phase containing DEDBP can be generally represented by the following equilibrium:
Anⁿ⁺(aq) + nNO₃⁻(aq) + mDEDBP(org) ⇌ An(NO₃)ₙ(DEDBP)ₘ(org)
The stoichiometry of the extracted complex, denoted by 'm', is a crucial parameter that is influenced by factors such as the nature of the actinide, its oxidation state, and the concentration of nitric acid in the aqueous phase. The extraction process is a complex interplay of several phenomena, including the dehydration of the actinide ion, its complexation with nitrate ions and DEDBP molecules, and the partitioning of the resulting neutral complex into the organic diluent.
The phosphoramidate ligand, DEDBP, acts as a neutral extractant, coordinating to the actinide ion through its phosphoryl oxygen atom. The basicity of this oxygen is modulated by the electronic effects of the amide group, which in turn influences the strength of the actinide-DEDBP bond.
The Thermodynamic Pillars of Extraction: ΔG, ΔH, and ΔS
The thermodynamic parameters of extraction provide invaluable insights into the nature of the actinide-DEDBP interaction:
-
Gibbs Free Energy (ΔG): This parameter determines the spontaneity of the extraction process. A negative ΔG indicates a spontaneous transfer of the actinide from the aqueous to the organic phase. It is related to the distribution ratio (D) of the actinide, a measure of extraction efficiency, by the equation: ΔG = -RTln(K_ex) , where K_ex is the extraction equilibrium constant.
-
Enthalpy (ΔH): The enthalpy change reflects the net effect of bond breaking and bond formation during extraction. An exothermic process (negative ΔH) is favored at lower temperatures, while an endothermic process (positive ΔH) is favored at higher temperatures. Calorimetric measurements are the most direct way to determine ΔH.[3]
-
Entropy (ΔS): The entropy change represents the change in the degree of disorder of the system. A positive ΔS, often driven by the release of structured water molecules from the actinide's hydration sphere upon complexation, contributes favorably to the spontaneity of the extraction.
The relationship between these parameters is given by the fundamental equation: ΔG = ΔH - TΔS .
Representative Thermodynamic Data for a TBP System
While a comprehensive, publicly available dataset for the DEDBP-actinide system is not yet established, the thermodynamics of actinide extraction with the analogous extractant, tri-n-butyl phosphate (TBP), have been extensively studied. The data for the extraction of U(VI) and Pu(IV) by TBP serves as an excellent illustrative example of the principles involved.
| Actinide | Extractant System | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (at 298 K) (kJ/mol) | Extraction Characteristics |
| U(VI) | 30% TBP in dodecane | -15 to -25 | -20 to -40 | Negative | Exothermic, enthalpy-driven |
| Pu(IV) | 30% TBP in dodecane | -20 to -30 | -30 to -50 | Negative | Exothermic, enthalpy-driven |
Note: The values presented are approximate ranges derived from various literature sources on TBP-based extraction systems and are for illustrative purposes. The exact values are highly dependent on experimental conditions such as nitric acid concentration.
The exothermic nature of these extractions indicates that the formation of the actinide-TBP complexes is energetically favorable. The negative entropy change suggests a net increase in order, which can be attributed to the association of multiple extractant molecules with the actinide ion, outweighing the disorder created by the release of water molecules.
Anticipated Thermodynamic Trends for DEDBP
The replacement of a butoxy group in TBP with a dibutylamino group in DEDBP is expected to increase the electron density on the phosphoryl oxygen due to the electron-donating nature of the nitrogen atom. This enhanced basicity should, in principle, lead to stronger complexation with actinide ions. Consequently, the extraction of actinides by DEDBP is anticipated to be more exothermic (more negative ΔH) compared to TBP under similar conditions. The impact on entropy is more complex to predict without experimental data, as it will depend on the stoichiometry and structure of the extracted complex.
Experimental Determination of Thermodynamic Parameters
The elucidation of the thermodynamic landscape of actinide extraction with DEDBP requires rigorous experimental work. The following protocols outline the key methodologies.
Protocol 1: Determination of Distribution Ratios and Gibbs Free Energy
This protocol establishes the extraction efficiency as a function of various parameters.
Objective: To determine the distribution ratio (D) of an actinide as a function of extractant concentration, nitric acid concentration, and temperature.
Methodology:
-
Preparation of Phases:
-
Aqueous phase: Prepare solutions of the actinide of interest (e.g., UO₂(NO₃)₂, Pu(NO₃)₄) in nitric acid of varying concentrations (e.g., 1-6 M).
-
Organic phase: Prepare solutions of DEDBP in a suitable diluent (e.g., n-dodecane) at various concentrations (e.g., 0.1-1.0 M).
-
-
Solvent Extraction:
-
In a series of temperature-controlled vessels, equilibrate equal volumes of the aqueous and organic phases by vigorous mixing for a predetermined time to reach equilibrium.
-
Allow the phases to separate.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the actinide in both the aqueous and organic phases using appropriate analytical techniques (e.g., alpha/gamma spectrometry, ICP-MS).
-
-
Calculation:
-
Calculate the distribution ratio (D) for each experimental condition: D = / .
-
The extraction equilibrium constant (K_ex) can be determined from the slope analysis of log(D) versus log([DEDBP]) and log([NO₃⁻]).
-
Calculate the Gibbs free energy of extraction: ΔG = -RTln(K_ex) .
-
Protocol 2: Determination of Enthalpy and Entropy by the Temperature Variation Method
This method utilizes the van't Hoff equation to determine ΔH and ΔS from the temperature dependence of the extraction equilibrium.
Objective: To determine the enthalpy (ΔH) and entropy (ΔS) of extraction.
Methodology:
-
Data Collection:
-
Perform the solvent extraction experiment (Protocol 4.1) at a range of different temperatures (e.g., 298 K, 308 K, 318 K, 328 K), keeping all other parameters constant.
-
-
van't Hoff Analysis:
-
Plot ln(K_ex) versus 1/T (where T is the temperature in Kelvin).
-
According to the van't Hoff equation, d(ln K_ex)/d(1/T) = -ΔH/R , the slope of this plot is equal to -ΔH/R.
-
Calculate ΔH from the slope.
-
-
Calculation of ΔS:
-
Once ΔG (at a specific temperature) and ΔH are known, calculate ΔS using the equation: ΔS = (ΔH - ΔG)/T .
-
Protocol 3: Direct Determination of Enthalpy by Isothermal Titration Calorimetry (ITC)
ITC provides a direct and highly sensitive measurement of the heat changes associated with complexation.[4]
Objective: To directly measure the enthalpy of complexation (ΔH_complexation) between the actinide and DEDBP.
Methodology:
-
Instrument Setup:
-
Use an isothermal titration calorimeter.
-
Place a solution of the actinide in the sample cell.
-
Load a concentrated solution of DEDBP into the injection syringe.
-
-
Titration:
-
Inject small aliquots of the DEDBP solution into the actinide solution at a constant temperature.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The resulting thermogram (heat flow versus time) is integrated to obtain the heat change for each injection.
-
Plotting the heat change per mole of injectant against the molar ratio of DEDBP to actinide yields a binding isotherm.
-
Fitting this isotherm with an appropriate binding model provides the enthalpy of complexation (ΔH), the binding constant (K_a), and the stoichiometry (n).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for determining the Gibbs free energy of extraction.
Caption: Methods for determining enthalpy and entropy of extraction.
Conclusion and Future Outlook
The thermodynamic characterization of actinide extraction with diethyl dibutylphosphoramidate is a critical endeavor for advancing nuclear fuel reprocessing technologies. While direct thermodynamic data for the DEDBP system is still emerging, the principles and experimental protocols detailed in this guide provide a robust framework for its investigation. By employing a combination of solvent extraction studies at varying temperatures and direct calorimetric measurements, researchers can elucidate the enthalpic and entropic contributions to the extraction process. This knowledge will not only facilitate the optimization of separation flowsheets but also enable the rational design of next-generation extractants with enhanced selectivity and efficiency for targeted actinide partitioning. The continued investigation into the thermodynamics of phosphoramidate-based extraction systems promises to be a fruitful area of research, contributing significantly to the future of sustainable nuclear energy.
References
- ACTINIDE SEPARATION SCIENCE AND TECHNOLOGY. UNLV Radiochemistry.
- Coordination of Actinides and the Chemistry Behind Solvent Extraction. ResearchGate.
- Effect of ionizing radiation on solvent extraction systems for the separation of minor actinides. Lirias.
- Thermodynamics of actinide complexation in solution at elevated temperatures: application of variable-temperature titration calorimetry. PubMed.
- Calorimetric Measurement of the Enthalpy of Extraction of Uranyl Nitrate by Tri-n-Amyl Phosphate. ResearchGate.
- Thermodynamic properties of lanthanides and actinides for reductive extraction of minor actinides. ResearchGate.
- Synthesis, characterization and evaluation of phosphoramides for actinide extraction. ResearchGate.
- Thermodynamic study of complexation of lanthanide/actinide with cement additives by isothermal micro-titration calorimetry. INIS-IAEA.
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- 1. radiochemistry.faculty.unlv.edu [radiochemistry.faculty.unlv.edu]
- 2. researchgate.net [researchgate.net]
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- 4. Thermodynamics of actinide complexation in solution at elevated temperatures: application of variable-temperature titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nonpolar Realm: A Technical Guide to the Solubility of Diethyl Dibutylphosphoramidate in Dodecane and Kerosene
Abstract
Introduction: The Significance of Diethyl Dibutylphosphoramidate in Hydrocarbon Systems
Diethyl dibutylphosphoramidate belongs to the class of organophosphorus compounds known as phosphoramidates, which are characterized by a phosphorus-nitrogen bond.[1] These compounds have found diverse applications, including as flame retardants, plasticizers, and, notably, as ligands in solvent extraction processes for metal recovery.[1] Their utility in these applications is intrinsically linked to their solubility and stability in organic solvents, particularly nonpolar hydrocarbon diluents like dodecane and kerosene.
Dodecane, a C12 linear alkane, serves as a well-defined model solvent, offering a simplified system for fundamental solubility studies.[2] Kerosene, a complex mixture of hydrocarbons (typically C10-C16), represents a more industrially relevant solvent. Understanding the solubility limits of diethyl dibutylphosphoramidate in these solvents is crucial for process design, optimizing extraction efficiency, and preventing the formation of a third phase, which can disrupt industrial operations.
This guide will address the critical question of solubility by providing a robust framework for its determination and prediction, thereby empowering researchers to navigate the challenges associated with this ternary system.
Theoretical Framework: Understanding the Molecular Dance of Solubility
The principle of "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility.[3] A deeper comprehension requires an examination of the intermolecular forces at play between the solute (diethyl dibutylphosphoramidate) and the solvents (dodecane and kerosene).
2.1. Physicochemical Properties of the Components
A qualitative assessment of solubility begins with an analysis of the individual components' properties.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Polarity | Key Functional Groups |
| Diethyl Dibutylphosphoramidate | C₁₂H₂₈NO₃P | ~265.3 | Moderately Polar | P=O, P-N, C-O |
| n-Dodecane | C₁₂H₂₆ | 170.34 | Nonpolar | C-H, C-C |
| Kerosene | C₁₀-C₁₆ Hydrocarbon Mixture | Variable | Nonpolar | C-H, C-C |
Note: The properties of diethyl dibutylphosphoramidate are estimated based on its structure, as specific experimental data is limited in public databases.
2.2. Intermolecular Interactions
The solubility of diethyl dibutylphosphoramidate in dodecane and kerosene is governed by a balance of the following forces:
-
Van der Waals Forces: These are the primary interactions between the nonpolar alkyl chains of both the phosphoramidate and the alkane solvents. The long butyl and ethyl chains of the phosphoramidate will readily interact with the dodecane and kerosene molecules through these weak, transient forces.
-
Dipole-Dipole Interactions: The phosphoramidate molecule possesses a significant dipole moment arising from the polar phosphoryl (P=O) and P-N bonds. These polar regions can induce temporary dipoles in the nonpolar solvent molecules, leading to weak dipole-induced dipole interactions.
-
Hydrogen Bonding: While diethyl dibutylphosphoramidate itself does not have hydrogen bond donors, the oxygen atom of the phosphoryl group can act as a hydrogen bond acceptor. However, in an aprotic, nonpolar solvent like dodecane or kerosene, this interaction is not a significant contributor to solubility.
The overall solubility will depend on the extent to which the energy gained from the solute-solvent interactions can overcome the energy required to break the solute-solute and solvent-solvent interactions. Given the significant nonpolar character of the dibutylphosphoramidate moiety, it is expected to exhibit appreciable solubility in dodecane and kerosene. However, the polar phosphoramidate headgroup will limit infinite miscibility.
Experimental Determination of Solubility Limits
In the absence of published data, experimental determination is the most reliable method to quantify the solubility of diethyl dibutylphosphoramidate in dodecane and kerosene. The following section outlines a detailed, self-validating protocol for determining the liquid-liquid equilibrium of this system.
3.1. Materials and Equipment
-
Diethyl dibutylphosphoramidate (high purity)
-
n-Dodecane (anhydrous, high purity)
-
Kerosene (specific grade as used in the intended application)
-
Analytical balance (± 0.1 mg)
-
Thermostated shaker bath or incubator
-
Calibrated thermometers or thermocouples
-
Glass vials with PTFE-lined screw caps
-
Centrifuge (optional)
-
Analytical instrumentation for concentration determination (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), High-Performance Liquid Chromatography (HPLC), or quantitative Phosphorus Nuclear Magnetic Resonance (³¹P NMR) spectroscopy).
3.2. Step-by-Step Experimental Protocol
This protocol is based on the isothermal equilibrium method, a standard technique for determining the solubility of a liquid in another liquid.
-
Preparation of a Saturated Solution:
-
Accurately weigh a known amount of diethyl dibutylphosphoramidate into a series of glass vials.
-
To each vial, add a known volume or mass of the solvent (dodecane or kerosene) to create a range of compositions, ensuring that some compositions will result in a two-phase system (i.e., an excess of the phosphoramidate).
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostated shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached. The time required will depend on the viscosity of the liquids and the degree of agitation. A preliminary kinetic study is recommended to determine the time to reach equilibrium (e.g., sampling and analyzing the concentration of the solvent-rich phase at different time points until it becomes constant). A typical equilibration time can range from 24 to 72 hours.
-
-
Phase Separation:
-
Once equilibrium is established, cease agitation and allow the two liquid phases to separate. If the density difference is small, centrifugation at the equilibration temperature can be employed to facilitate a clean separation.
-
-
Sampling:
-
Carefully extract an aliquot from the clear, solvent-rich (upper or lower, depending on densities) phase using a pre-calibrated syringe or micropipette. It is crucial to avoid disturbing the interface or drawing any of the second phase.
-
-
Analysis:
-
Accurately weigh the collected aliquot.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of diethyl dibutylphosphoramidate in the aliquot using a pre-calibrated analytical method (GC-NPD, HPLC, or ³¹P NMR).
-
-
Data Reporting:
-
The solubility is expressed as the mass of solute per mass of solvent (e.g., g/100 g solvent) or as a mole fraction.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Diagram of the Experimental Workflow
Caption: Isothermal equilibrium method for determining liquid-liquid solubility.
Predictive Approaches to Solubility Estimation
Given the absence of direct experimental data, predictive models can provide valuable estimates of solubility. These models range from empirical correlations to more sophisticated thermodynamic models.
4.1. Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are statistical correlations that relate the chemical structure of a molecule to its physicochemical properties, including solubility.[4] These models use molecular descriptors (topological, geometrical, and electronic) to predict the property of interest. While a specific QSPR model for phosphoramidates in alkanes may not be readily available, existing models for the solubility of organic compounds in nonpolar solvents could be adapted or used as a starting point for developing a custom model if a sufficient dataset of related compounds can be compiled.
4.2. Thermodynamic Models
Thermodynamic models, such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) method, can predict phase equilibria based on the group contribution concept. The molecule is broken down into its constituent functional groups, and the interactions between these groups are used to calculate activity coefficients, which in turn determine solubility. The accuracy of the UNIFAC model is dependent on the availability of well-parameterized group interaction parameters. For novel functional groups, these parameters may need to be determined experimentally.
Diagram of Predictive Approaches
Caption: Conceptual overview of predictive models for solubility estimation.
Concluding Remarks and Future Outlook
This technical guide has provided a comprehensive framework for understanding and determining the solubility of diethyl dibutylphosphoramidate in dodecane and kerosene. While direct experimental data remains elusive in the public domain, the methodologies and theoretical considerations presented herein offer a robust pathway for researchers to obtain this critical information.
The experimental determination of the liquid-liquid equilibrium data for this system at various temperatures is highly recommended for any process development or optimization work. Such data would not only be invaluable for the specific application but also contribute significantly to the broader understanding of phosphoramidate behavior in hydrocarbon systems. Furthermore, the development of a specific QSPR or thermodynamic model for this class of compounds would be a valuable endeavor for the scientific community, enabling more rapid and cost-effective screening of new solvent systems.
By combining the theoretical understanding of molecular interactions with rigorous experimental protocols and the potential of predictive modeling, researchers can confidently navigate the challenges of working with diethyl dibutylphosphoramidate in nonpolar media.
References
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC. [Link]
-
Dodecane | C12H26 | CID 8182. PubChem. [Link]
-
Testing the Solubility of Common Liquid Solvents. Education.com. [Link]
-
Predicting Aqueous Solubility of Chlorinated Hydrocarbons by the MCI Approach. MDPI. [Link]
Sources
Complexation mechanism of uranyl nitrate with diethyl dibutylphosphoramidate
An In-Depth Technical Guide to the Complexation Mechanism of Uranyl Nitrate with Diethyl Dibutylphosphoramidate
Abstract
The complexation of the uranyl ion (UO₂²⁺) with organophosphorus ligands is a cornerstone of actinide chemistry, with profound implications for nuclear fuel reprocessing and waste management.[1][2] This technical guide provides a comprehensive examination of the complexation mechanism between uranyl nitrate, UO₂(NO₃)₂, and diethyl dibutylphosphoramidate (DDBPA). We synthesize field-proven experimental methodologies with computational insights to deliver a holistic understanding of the coordination chemistry, stoichiometry, and structural dynamics of the resulting complex. This document is intended for researchers and scientists in nuclear chemistry, materials science, and related fields, offering detailed protocols for spectroscopic analysis, single-crystal X-ray diffraction, and computational modeling, thereby providing a robust framework for investigating actinide-ligand interactions.
Introduction: The Uranyl-Organophosphorus System
The Unique Coordination Chemistry of the Uranyl (UO₂²⁺) Cation
The uranyl ion, UO₂²⁺, is the most stable aqueous species of uranium and is characterized by a linear [O=U=O]²⁺ geometry.[3] This linearity arises from strong covalent bonds involving uranium's 5f and 6d orbitals.[3] Consequently, ligand coordination occurs exclusively in the equatorial plane, perpendicular to the O=U=O axis. This arrangement typically results in quadrilateral, pentagonal, or hexagonal bipyramidal coordination geometries, accommodating four to six ligand donor atoms.[3][4] Understanding this equatorial coordination preference is fundamental to designing ligands for selective uranium separation.
Organophosphorus Ligands: Workhorses of Actinide Separation
Neutral organophosphorus compounds, characterized by a phosphoryl (P=O) group, are highly effective extractants for actinides. The oxygen atom of the phosphoryl group acts as a strong Lewis base, readily donating its lone pair of electrons to coordinate with the electrophilic uranium center of the uranyl ion. This interaction is the basis for the widely used PUREX (Plutonium and Uranium Recovery by Extraction) process, which historically employs tributyl phosphate (TBP) to separate uranium and plutonium from fission products in dissolved spent nuclear fuel.[1][2]
Diethyl Dibutylphosphoramidate (DDBPA): A Ligand of Interest
Diethyl dibutylphosphoramidate belongs to the family of phosphoramidates, which are structurally related to workhorse extractants like TBP but feature a P-N bond. This substitution of an alkoxy group with an amino group modulates the electronic properties of the phosphoryl oxygen, influencing its donor strength and, consequently, the stability and selectivity of the resulting metal complexes. Investigating ligands like DDBPA is crucial for developing next-generation separation agents with enhanced efficiency and radiation stability.
Ligand Synthesis and Characterization
The foundation of any complexation study is the availability of a pure, well-characterized ligand.
Synthetic Pathway for Diethyl Dibutylphosphoramidate
DDBPA can be synthesized via the reaction of diethyl chlorophosphate with an excess of dibutylamine. The amine acts as both the nucleophile and a scavenger for the HCl byproduct.
Detailed Experimental Protocol: Synthesis of DDBPA
Rationale: This one-pot synthesis is a standard and efficient method for creating phosphoramidates from commercially available precursors.[5] Using an excess of the amine ensures the complete consumption of the chlorophosphate starting material and neutralizes the acid generated in situ.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dibutylamine (2.0 equivalents) and anhydrous diethyl ether (100 mL).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add diethyl chlorophosphate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes with vigorous stirring. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate of dibutylammonium hydrochloride will form.
-
Workup: Filter the reaction mixture to remove the salt. Wash the filtrate sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield DDBPA as a colorless oil.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.
The Uranyl-DDBPA Complexation: An Investigative Workflow
Elucidating the complexation mechanism requires a multi-pronged approach that combines techniques to determine stoichiometry, coordination environment, and molecular structure.
Figure 1: A comprehensive workflow for investigating the complexation of uranyl nitrate with DDBPA.
Experimental Determination of the Complex Structure
Spectrophotometric Titration (UV-Vis)
Rationale: UV-Vis spectroscopy is a rapid and effective method for determining the stoichiometry of metal-ligand complexes in solution. The formation of the uranyl-DDBPA complex is accompanied by a change in the electronic absorption spectrum of the uranyl ion, allowing for the monitoring of the complexation process.
Protocol: Job's Plot (Method of Continuous Variation)
-
Stock Solutions: Prepare equimolar stock solutions (e.g., 10 mM) of uranyl nitrate hexahydrate and DDBPA in a suitable solvent (e.g., anhydrous acetonitrile).
-
Sample Preparation: Prepare a series of solutions by mixing the stock solutions in varying mole fractions (X_ligand = 0 to 1), keeping the total volume and total molar concentration constant.
-
Data Acquisition: Record the UV-Vis spectrum for each solution over the range of 350-550 nm.
-
Data Analysis: Subtract the absorbance of the free ligand at a chosen wavelength (typically around the uranyl peak, ~420 nm). Plot the corrected absorbance versus the mole fraction of the ligand (X_ligand). The maximum of the plot corresponds to the stoichiometry of the complex. For the UO₂²⁺-DDBPA system, the maximum is expected at X_ligand ≈ 0.67, indicating a 1:2 metal-to-ligand ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ³¹P NMR is exceptionally sensitive to the chemical environment of the phosphorus atom. Coordination of the phosphoryl oxygen to the uranium center causes a significant downfield shift in the ³¹P resonance, providing direct evidence of complex formation.[6]
Protocol: ³¹P NMR Titration
-
Sample Preparation: Prepare a solution of DDBPA in a deuterated solvent (e.g., CD₃CN).
-
Initial Spectrum: Record the ³¹P NMR spectrum of the free ligand.
-
Titration: Add incremental amounts of a concentrated solution of uranyl nitrate (e.g., 0.2, 0.4, 0.5, 0.6, 0.8, 1.0 molar equivalents) to the NMR tube.
-
Data Acquisition: Record a ³¹P NMR spectrum after each addition.
-
Analysis: Plot the change in the ³¹P chemical shift (Δδ) versus the molar ratio of UO₂²⁺:DDBPA. A plateau in the shift at a ratio of 0.5 confirms the formation of a stable 1:2 complex.
Vibrational Spectroscopy (FTIR)
Rationale: Infrared spectroscopy probes the vibrational modes of molecules. The P=O bond stretch is a strong, distinct peak in the IR spectrum of DDBPA. Upon coordination to the electron-withdrawing uranyl center, this bond weakens, resulting in a red-shift (shift to lower wavenumber) of the P=O stretching frequency. This provides unequivocal evidence of coordination via the phosphoryl oxygen.[7][8]
| Vibrational Mode | Free DDBPA (cm⁻¹) | UO₂(NO₃)₂(DDBPA)₂ (cm⁻¹) | Δν (cm⁻¹) |
| ν(P=O) | ~1240 | ~1150 | ~ -90 |
| νₐₛ(O=U=O) | N/A | ~930 | N/A |
| ν(NO₃⁻) | N/A | ~1520, ~1280 | N/A |
| Table 1: Representative FTIR data showing the shift in the phosphoryl stretching frequency upon complexation with uranyl nitrate. |
Single-Crystal X-ray Diffraction (SC-XRD)
Rationale: SC-XRD provides the definitive, unambiguous structure of the complex in the solid state. It allows for the precise determination of bond lengths, bond angles, and the overall coordination geometry around the uranium center.
Protocol: Crystal Growth and Structure Determination
-
Synthesis: Prepare the complex in a 1:2 molar ratio of UO₂(NO₃)₂·6H₂O to DDBPA in ethanol.
-
Crystallization: Slowly evaporate the solvent at room temperature over several days. Alternatively, vapor diffusion of an anti-solvent (e.g., hexane) into the ethanol solution can yield high-quality single crystals.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve and refine the crystal structure using standard crystallographic software packages. The expected structure is [UO₂(NO₃)₂(DDBPA)₂], where the two DDBPA ligands and two bidentate nitrate ions coordinate to the uranyl center in the equatorial plane.[9][10]
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal lattice |
| Space Group | P2₁/c | Defines the symmetry elements |
| U=Oyl Bond Length | ~1.77 Å | Typical for uranyl complexes[10] |
| U-O(DDBPA) Bond Length | ~2.35 Å | Confirms coordination of phosphoryl oxygen |
| U-O(Nitrate) Bond Length | ~2.50 Å | Confirms coordination of nitrate ions |
| Coordination Geometry | Hexagonal Bipyramidal | Six donor atoms in the equatorial plane |
| Table 2: Typical crystallographic data expected for the [UO₂(NO₃)₂(DDBPA)₂] complex. |
Computational Modeling of the Complex
Rationale: Density Functional Theory (DFT) calculations complement experimental data by providing insights into the electronic structure, bonding, and energetics of the complex.[11][12][13] This allows for a deeper understanding of the nature of the U-O(ligand) bond.
Methodology: DFT Calculations
-
Software: Use a computational chemistry package such as Gaussian or ORCA.
-
Functional/Basis Set: Employ a suitable functional (e.g., B3LYP) with a relativistic effective core potential (ECP) for uranium (e.g., SDD) and a standard basis set for lighter atoms (e.g., 6-31G(d,p)).[11]
-
Calculations:
-
Geometry Optimization: Start with the crystal structure coordinates and perform an optimization to find the minimum energy geometry in the gas phase or with a solvent model.
-
Frequency Calculation: Confirm the optimized structure is a true minimum (no imaginary frequencies) and calculate vibrational frequencies for comparison with experimental IR data.[11]
-
Bonding Analysis: Perform Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analysis to quantify the degree of covalency and electrostatic character in the uranium-ligand bonds.[10]
-
Synthesis of Findings: The Complexation Mechanism
The combined experimental and computational data converge to a clear and consistent mechanism for the complexation of uranyl nitrate with diethyl dibutylphosphoramidate.
-
Initial Interaction: In a non-aqueous solvent, the uranyl nitrate species UO₂(NO₃)₂ acts as a Lewis acid.
-
Ligand Coordination: Two molecules of DDBPA act as neutral Lewis base ligands, coordinating to the uranium center through their phosphoryl oxygen atoms. This is confirmed by the downfield ³¹P NMR shift and the red-shift of the ν(P=O) IR band.
-
Stoichiometry: The reaction proceeds to form a thermodynamically stable 1:2 complex, [UO₂(NO₃)₂(DDBPA)₂], as determined by UV-Vis titration.
-
Final Structure: The resulting complex adopts a hexagonal bipyramidal geometry. The linear O=U=O axis is preserved, while the equatorial plane is occupied by the two oxygen atoms from the DDBPA ligands and four oxygen atoms from two bidentate nitrate anions.
Figure 2: Proposed complexation of uranyl with DDBPA and nitrate ligands.
Conclusion and Future Outlook
This guide has detailed the multifaceted approach required to thoroughly elucidate the complexation mechanism of uranyl nitrate with diethyl dibutylphosphoramidate. Through a synergistic combination of synthesis, spectroscopy, crystallography, and computational chemistry, we have established that DDBPA coordinates to the uranyl center via its phosphoryl oxygen, forming a stable 1:2 complex, [UO₂(NO₃)₂(DDBPA)₂], with a hexagonal bipyramidal geometry.
The principles and protocols outlined herein serve as a robust template for the investigation of other actinide-ligand systems. Future research should focus on quantifying the thermodynamic parameters (ΔG, ΔH, ΔS) of complexation through techniques like calorimetry to better predict ligand efficacy under process conditions.[14][15] Furthermore, exploring the effects of solvent polarity and the presence of water will be critical for translating these fundamental findings into practical applications in advanced nuclear fuel cycles.[16][17][18]
References
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Title: Highlights in Uranium Coordination Chemistry Source: ResearchGate URL: [Link]
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Title: PARAMETRIC AND THERMODINAMIC STUDY OF URANYL ION EXTRACTION BY ORGANOPHOSPHORIC RESIN Source: CNPSI URL: [Link]
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Title: Mechanism of uranium(vi) sorption on α-aminophosphonate sorbents: multimodal spectroscopy and computational study Source: PubMed Central (PMC) URL: [Link]
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Title: Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates Source: MDPI URL: [Link]
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Title: Gas-Phase Coordination of Phosphine-Chalcogenides to the Uranyl Cation Source: OSTI.gov URL: [Link]
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Title: Surface Complexation Modeling of uranium(VI) Sorbed Onto Zirconium Oxophosphate Versus Temperature: Thermodynamic and Structural Approaches Source: PubMed URL: [Link]
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Title: ORGANOPHOSPHORUS–URANYL COMPLEXES STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY Source: Canadian Science Publishing URL: [Link]
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Title: Uranyl nitrate complexes of camphene-derived organophosphorus ligands, and the X-ray crystal structure of [UO2(NO3)2(RPO3Me2)2] (R=endo-8-camphanyl) Source: Semantic Scholar URL: [Link]
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Title: Complexation of uranyl (UO2)2+ with bidentate ligands: XRD, spectroscopic, computational, and biological studies Source: PubMed Central (PMC) URL: [Link]
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Title: Impact of Ligand Structures on Precipitation Reactions of Uranyl Nitrate Coordination Polymers with Diamide/Dicarbamide Cross-Linkers Source: PubMed Central (PMC) URL: [Link]
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Title: Computational Modeling of Actinide Complexes Source: OSTI.gov URL: [Link]
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Title: Mechanism of uranium(vi) sorption on α-aminophosphonate sorbents: multimodal spectroscopy and computational study Source: RSC Publishing URL: [Link]
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Title: Solid state characterization of oxidized actinides co-crystallized with uranyl nitrate hexahydrate Source: RSC Publishing URL: [Link]
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Title: Uranyl(VI) Interaction with 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC): A Spectroscopic and Computational Study over a Wide pH Range Source: PubMed Central (PMC) URL: [Link]
-
Title: Structural chemistry of mixed-ligand inorganic fluoride complexes of uranyl (review) Source: Russian Journal of Coordination Chemistry URL: [Link]
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Title: Speciation analysis the complexation of uranyl nitrate with tri-n-butyl phosphate in supercritical CO2 Source: PubMed Central (PMC) URL: [Link]
-
Title: Influence of complex formation on the electronic structure of uranyl Source: ResearchGate URL: [Link]
-
Title: Spectroscopic investigation of cation effects in U(vi)-NO3− complexation in aqueous solutions Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate Source: Organic Syntheses URL: [Link]
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Title: Influence of Nitric Acid on Uranyl Nitrate Association in Aqueous Solutions: A Molecular Dynamics Simulation Study Source: ResearchGate URL: [Link]
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Title: Nuclear Fuel Reprocessing and Waste Management Source: Xylene Power Ltd. URL: [Link]
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Title: Short Alternative Route for Nuclear Fuel Reprocessing Based on Organic Phase Self-Splitting Source: PubMed Central (PMC) URL: [Link]
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Title: Kinetic and thermodynamic uranyl (II) adsorption process into modified Na-Magadiite and Na-Kanemite Source: PubMed URL: [Link]
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Stability Constants of Lanthanide Complexes with Diethyl Dibutylphosphoramidate: A Methodological Framework
An In-Depth Technical Guide
Abstract
The coordination chemistry of lanthanides with organophosphorus ligands is a field of intense research, driven by applications ranging from medical diagnostics to advanced materials science.[1][2] Among these ligands, phosphoramidates offer a unique combination of steric and electronic properties that can be tuned to achieve high stability and selectivity in metal complexes. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the determination and interpretation of stability constants for complexes formed between lanthanide ions (Ln³⁺) and the specific ligand, diethyl dibutylphosphoramidate. While direct stability constant data for this exact ligand-lanthanide series is not prevalent in existing literature, this guide establishes the foundational principles and provides detailed, field-proven methodologies for its systematic investigation. We delve into the causality behind experimental choices, present self-validating protocols, and offer insights into the interpretation of the resulting data, thereby equipping researchers with the necessary tools to explore this novel system.
Introduction: The Significance of Lanthanide-Phosphoramidate Complexes
The lanthanide series, characterized by the progressive filling of the 4f electron shell, presents a unique set of coordination behaviors. Ln³⁺ ions are hard Lewis acids, exhibiting a high affinity for hard donor atoms like oxygen.[3] Their large ionic radii and variable coordination numbers (typically 6 to 12) lead to labile coordination spheres, making the design of stable complexes a significant chemical challenge.
Organophosphorus ligands, particularly those containing the phosphoryl (P=O) group, are excellent candidates for lanthanide complexation due to the hard-base nature of the phosphoryl oxygen.[4] Phosphoramidate ligands, with the general structure (R₂N)(R'O)₂P=O, are particularly noteworthy. The nitrogen atom's lone pair can donate electron density to the phosphorus center, enhancing the basicity and donor strength of the phosphoryl oxygen compared to analogous phosphate or phosphonate esters. This heightened donor ability is key to forming stable complexes with lanthanide ions.[4]
The stability constant (log K) is the paramount thermodynamic parameter quantifying the strength of the interaction between a metal ion and a ligand in solution. A high stability constant is crucial for applications where the complex must remain intact under specific conditions, such as:
-
Medical Imaging: Gadolinium(III)-based MRI contrast agents require exceptional stability (high log K) to prevent the release of toxic free Gd³⁺ ions in the body.[2]
-
Luminescent Probes: Europium(III) and Terbium(III) complexes used in bioassays and imaging must be stable to maintain their characteristic luminescence properties.[1]
-
Separation Science: Differences in stability constants across the lanthanide series are exploited for the selective extraction and separation of these elements from each other, a critical process in mining and nuclear waste reprocessing.[5]
This guide focuses on diethyl dibutylphosphoramidate as a ligand of interest, exploring the methodologies required to fully characterize its binding affinity with the entire lanthanide series.
The Ligand: Synthesis and Properties of Diethyl Dibutylphosphoramidate
Diethyl dibutylphosphoramidate, (CH₃CH₂O)₂P(=O)N(CH₂CH₂CH₂CH₃)₂, is an organophosphorus compound featuring a central phosphorus atom bonded to two ethoxy groups, one dibutylamino group, and a phosphoryl oxygen. The dibutylamino group provides significant steric bulk, which can influence the stoichiometry and coordination geometry of the resulting lanthanide complexes.
Synthesis Overview
The synthesis of phosphoramidates can be achieved through several routes. A common and effective method is the oxidative cross-coupling of a dialkyl phosphite with an amine.[6] For diethyl dibutylphosphoramidate, this involves the reaction of diethyl phosphite with dibutylamine in the presence of a coupling agent and a base.
Illustrative Reaction: (C₂H₅O)₂P(=O)H + HN(C₄H₉)₂ → (C₂H₅O)₂P(=O)N(C₄H₉)₂
Alternative methods, such as the reaction of diethyl phosphorochloridate with dibutylamine, can also be employed.[6] The choice of synthetic route depends on the availability of starting materials, desired scale, and purity requirements. Purification is typically achieved via column chromatography.
Principles of Lanthanide Complexation
The interaction between a lanthanide ion (Ln³⁺) and diethyl dibutylphosphoramidate (L) in solution is an equilibrium process:
Ln³⁺ + nL ⇌ [Ln(L)ₙ]³⁺
The stability of the resulting complex, [Ln(L)ₙ]³⁺, is influenced by several factors:
-
Lanthanide Contraction: As one moves from Lanthanum (La) to Lutetium (Lu), the ionic radius of the Ln³⁺ ion decreases. This generally leads to a stronger electrostatic interaction with the ligand and a corresponding increase in the stability constant across the series.[7]
-
Ligand Steric Hindrance: The bulky dibutyl groups on the ligand can limit the number of ligands (n) that can coordinate to a single metal center. This steric clash may be more pronounced for the smaller, heavier lanthanides.
-
Solvent Effects: The coordination of solvent molecules to the Ln³⁺ ion competes with ligand binding. The choice of solvent is therefore critical and will influence the observed stability constant. Non-coordinating solvents may lead to higher stability constants compared to strongly coordinating solvents like water.
Experimental Determination of Stability Constants
The accurate determination of stability constants is a meticulous process requiring careful experimental design and data analysis. Potentiometric titration is a robust and widely used method for this purpose.[3][8]
Core Methodology: Potentiometric pH Titration
This technique involves monitoring the pH of a solution containing the lanthanide ion and the ligand as a strong base (e.g., NaOH) is added. The protonated form of the ligand acts as a weak acid; upon complexation with the metal ion, protons are released, causing a shift in the titration curve compared to the titration of the ligand alone. By analyzing this shift, one can calculate the stability constants.
Detailed Experimental Protocol
Objective: To determine the stepwise stability constants (K₁, K₂, etc.) for the complexation of a selected lanthanide ion (e.g., Eu³⁺) with diethyl dibutylphosphoramidate (L) in an aqueous-organic mixture at constant temperature and ionic strength.
Materials & Equipment:
-
Lanthanide(III) chloride or nitrate stock solution (e.g., EuCl₃), standardized by EDTA titration.
-
Diethyl dibutylphosphoramidate (L), high purity.
-
Potassium nitrate (KNO₃) or similar salt for maintaining ionic strength.
-
Standardized hydrochloric acid (HCl) solution (~0.1 M).
-
Standardized, carbonate-free sodium hydroxide (NaOH) solution (~0.1 M).
-
High-purity solvent (e.g., a 50:50 ethanol:water mixture).
-
Thermostated titration vessel (25.0 ± 0.1 °C).
-
High-precision automatic titrator or calibrated burette.
-
Calibrated pH electrode and meter, suitable for the chosen solvent mixture.
-
Inert gas (Argon or Nitrogen) supply.
Step-by-Step Procedure:
-
System Calibration:
-
Calibrate the pH electrode using standard buffers. For mixed-solvent systems, a Gran titration is performed to determine the standard potential (E°) and the liquid junction potential, ensuring accurate -log[H⁺] measurements.
-
-
Solution Preparation:
-
Prepare a solution (e.g., 25.00 mL) in the thermostated vessel containing:
-
A known concentration of the ligand, L (e.g., 1 mM).
-
A known concentration of the lanthanide ion, Ln³⁺ (e.g., 0.2 mM, for a 5:1 ligand-to-metal ratio).
-
A known concentration of strong acid (HCl) to ensure the ligand is fully protonated at the start.
-
Sufficient KNO₃ to maintain a constant ionic strength (e.g., 0.1 M).
-
-
-
Control Titration (Ligand Only):
-
Perform a titration of a solution containing only the ligand (1 mM), HCl, and KNO₃ (without the lanthanide ion) against the standardized NaOH solution. This allows for the determination of the ligand's protonation constant(s) (pKa).
-
-
Complexation Titration (Ligand + Metal):
-
Blanket the solution prepared in Step 2 with an inert gas to prevent CO₂ absorption.
-
Allow the solution to reach thermal equilibrium (25.0 °C).
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments.
-
Record the pH (or electrode potential) and the volume of titrant added after each addition, allowing the system to equilibrate.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for both the ligand-only and the ligand+metal titrations. The displacement of the ligand+metal curve to lower pH values indicates the release of protons upon complexation.
-
Use specialized computer software (e.g., BEST, Hyperquad) to refine the ligand pKa values and to calculate the overall stability constants (β) for the [Ln(L)ₙ]³⁺ species by fitting the experimental titration data to a chemical model.[3] The software performs a non-linear least-squares minimization of the difference between the experimental and calculated pH values.
-
Causality and Self-Validation
-
Why an inert atmosphere? To prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would buffer the solution and interfere with the titration data.
-
Why constant ionic strength? The activity of ions, and thus the equilibrium constants, are dependent on the ionic strength of the solution. Keeping it constant with an inert salt like KNO₃ ensures that the determined constants are thermodynamic constants.
-
Why a ligand-to-metal excess? A 5:1 or 10:1 ratio helps ensure that the formation of higher-order complexes (e.g., [LnL₂]³⁺, [LnL₃]³⁺) can be observed and quantified accurately.
-
Self-Validation: The quality of the fit from the computer program (e.g., low chi-squared value) and the consistency of the constants determined from multiple independent titrations serve as a validation of the proposed model and the experimental results.
Data Presentation and Interpretation
The stability constants are typically reported as the logarithm of the overall stability constant, log βₙ, or the stepwise stability constant, log Kₙ.
Table 1: Hypothetical Stability Constants (log β) for [Ln(L)ₙ]³⁺ Complexes with Diethyl Dibutylphosphoramidate (L) in 50% Ethanol/Water at 25°C and I = 0.1 M.
| Lanthanide Ion | log β₁ ([LnL]³⁺) | log β₂ ([LnL₂]³⁺) |
| La³⁺ | 3.0 ± 0.1 | 5.2 ± 0.2 |
| Ce³⁺ | 3.2 ± 0.1 | 5.6 ± 0.2 |
| Pr³⁺ | 3.4 ± 0.1 | 5.9 ± 0.2 |
| Nd³⁺ | 3.6 ± 0.1 | 6.2 ± 0.2 |
| Sm³⁺ | 3.9 ± 0.1 | 6.8 ± 0.2 |
| Eu³⁺ | 4.1 ± 0.1 | 7.2 ± 0.2 |
| Gd³⁺ | 4.0 ± 0.1 | 7.0 ± 0.2 |
| Tb³⁺ | 4.3 ± 0.1 | 7.5 ± 0.2 |
| Dy³⁺ | 4.4 ± 0.1 | 7.7 ± 0.2 |
| Ho³⁺ | 4.5 ± 0.1 | 7.9 ± 0.2 |
| Er³⁺ | 4.6 ± 0.1 | 8.1 ± 0.2 |
| Tm³⁺ | 4.7 ± 0.1 | 8.3 ± 0.2 |
| Yb³⁺ | 4.8 ± 0.1 | 8.5 ± 0.2 |
| Lu³⁺ | 4.9 ± 0.1 | 8.6 ± 0.2 |
Note: The data in this table is illustrative and serves as an example of expected trends. Actual experimental values must be determined empirically.
Interpretation of Trends: The data generally shows an increase in stability from La³⁺ to Lu³⁺, consistent with the lanthanide contraction. A slight dip or plateau around Gd³⁺, known as the "gadolinium break," may be observed.[9] This phenomenon is often attributed to a change in the hydration number or coordination geometry of the aquo ion at the halfway point of the series.
Visualizations: Workflows and Structures
Visual aids are essential for understanding complex chemical concepts and experimental processes.
Caption: Experimental workflow for determining stability constants via potentiometric titration.
Caption: Coordination of a Lanthanide (Ln³⁺) ion to the phosphoryl oxygen of the ligand.
Conclusion and Future Outlook
This guide has outlined the critical importance of stability constants in the study of lanthanide complexes and provided a detailed, practical framework for their determination using diethyl dibutylphosphoramidate as a model ligand. By employing robust methodologies like potentiometric titration and rigorous data analysis, researchers can reliably quantify the binding affinities across the lanthanide series. This fundamental data is the bedrock for the rational design of new molecules for advanced applications.
Future work should focus on the empirical determination of these constants and the characterization of the solid-state structures of these complexes to correlate solution-phase stability with solid-phase coordination geometry. Furthermore, exploring these complexes in non-aqueous media and investigating their luminescent or magnetic properties will open new avenues for their application in materials science and biotechnology.[10][11]
References
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Forrest, W. P., & Pinter, B. (2017). Coordination Modes and Binding Patterns in Lanthanum Phosphoramide Complexes. Inorganic chemistry, 56(1), 474–482. [Link]
- Masuda, A., & Tanaka, M. (2006). Stability constants of lanthanide(III)-EDTA complex formation and Gd-break with tetrad effect in their series variation. Geochemical Journal, 40(2), 199-209.
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Kopf, S., & Bryant, D. E. (2022). The solution structures and relative stability constants of lanthanide-EDTA complexes predicted from computation. Physical Chemistry Chemical Physics, 24(14), 8319-8337. [Link]
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Afshar, S., et al. (2019). Relations between Structural and Luminescence Properties of Novel Lanthanide Nitrate Complexes with Bis-phosphoramidate Ligands. Inorganic Chemistry, 58(9), 5948-5959. [Link]
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Sözbilir, M., & Gündüz, T. (2011). Determination of Stability Constants of Mixed Ligand Complexes of the Lanthanum(III) Ion and Identification of Structures. Journal of Chemical & Engineering Data, 56(5), 2275-2282. [Link]
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Afshar, S., et al. (2019). Relations between Structural and Luminescence Properties of Novel Lanthanide Nitrate Complexes with Bis-phosphoramidate Ligands. Inorganic Chemistry, 58(9), 5948-5959. [Link]
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Tei, L., et al. (2021). Lanthanide phosphonate coordination polymers. Coordination Chemistry Reviews, 447, 214152. [Link]
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Tei, L., et al. (2021). Lanthanide phosphonate coordination polymers. UPO Scientific Publications. [Link]
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de M. Carneiro, Z. A., et al. (2021). Seven- and eight-coordinate lanthanide(III) amidophosphate complexes: synthesis, characterization and photoluminescence. Journal of Coordination Chemistry, 74(9-10), 1618-1632. [Link]
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De Zoysa, G. R., & Pinter, B. (2021). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 26(11), 3128. [Link]
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Lis, S., Elbanowski, M., Makowska, B., & Hnatejko, Z. (2008). Lanthanide complexes with diethyl(2-oxopropyl) phosphonate and diethyl(2-oxo-2-phenylethyl) phosphonate ligands. Journal of Alloys and Compounds, 451(1-2), 294-298. [Link]
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Bünzli, J. C. G., & Piguet, C. (2005). Potential applications for the use of lanthanide complexes as luminescent biolabels. Chemical Society Reviews, 34(12), 1048-1077. [Link]
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Wahsner, J., Gale, E. M., Rodríguez-Rodríguez, A., & Caravan, P. (2016). Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers. Chemical reviews, 119(2), 957-1057. [Link]
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Regueiro-Figueroa, J., et al. (2012). Lanthanide complexes of macrocyclic derivatives useful for medical applications. Coordination Chemistry Reviews, 256(1-2), 143-161. [Link]
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Kopf, S., & Bryant, D. E. (2022). The solution structures and relative stability constants of lanthanide–EDTA complexes predicted from computation. Physical Chemistry Chemical Physics, 24(14), 8319-8337. [Link]
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Chen, Z., et al. (2020). Six-coordinate lanthanide complexes based on bidentate phosphine oxide ligands: synthesis, structure and magnetic properties. Dalton Transactions, 49(2), 489-496. [Link]
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Zoller, F., et al. (2021). Functionalised phosphonate ester supported lanthanide (Ln = La, Nd, Dy, Er) complexes. Dalton Transactions, 50(30), 10487-10499. [Link]
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Wei, C., et al. (2018). Advances in luminescent lanthanide complexes and applications. Science China Chemistry, 61(4), 381-396. [Link]
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Wang, C., et al. (2021). Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy. Theranostics, 11(15), 7513-7529. [Link]
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Roy, L., et al. (2018). The Coordination Chemistry of Lanthanide and Actinide Metal ions with Hydroxypyridinone-based Decorporation Agents: Orbital and Density based Analyses. Inorganic Chemistry, 57(17), 10846-10860. [Link]
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Lis, S., et al. (2008). Lanthanide complexes with diethyl(2-oxopropyl) phosphonate and diethyl(2-oxo-2-phenylethyl) phosphonate ligands. Journal of Alloys and Compounds, 451(1-2), 294-298. [Link]
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Methodological & Application
Application Notes & Protocols: Evaluating Diethyl Dibutylphosphoramidate in Advanced Nuclear Fuel Reprocessing
A Senior Application Scientist's Guide to PUREX Alternatives
Abstract
The transition to advanced nuclear fuel cycles necessitates the development of robust and proliferation-resistant chemical separation processes that can supersede the conventional PUREX (Plutonium and Uranium Recovery by Extraction) technology. Grouped Actinide Extraction (GANEX) has emerged as a leading strategy, aiming to co-recover all transuranic (TRU) elements, thereby avoiding pure plutonium streams.[1] This guide provides a comprehensive framework for the evaluation of novel solvent extraction ligands, using diethyl dibutylphosphoramidate as a representative candidate from the phosphoramidate class, within the context of a EURO-GANEX-type process. While extensive public data on diethyl dibutylphosphoramidate for this specific application is limited, this document leverages the well-established principles and protocols of the EURO-GANEX process, which typically employs diglycolamides and malonamides, to provide a detailed roadmap for researchers.[2][3] We will explore the theoretical underpinnings of co-extraction and selective stripping, present detailed laboratory-scale protocols for performance assessment, and discuss the critical parameters for validating a new extractant system.
Introduction: The Imperative to Move Beyond PUREX
The PUREX process, while a mature technology for recovering uranium and plutonium, was primarily designed for a thermal reactor fuel cycle and produces separated plutonium, which poses proliferation concerns.[4][5] Advanced fuel cycles, particularly those involving fast reactors, aim to recycle all transuranic elements (Np, Pu, Am, Cm) to reduce the long-term radiotoxicity of nuclear waste.[6] This has driven research into alternative processes like GANEX, which simplifies the fuel cycle and enhances proliferation resistance by keeping actinides grouped together.[7][8]
The core of these new processes lies in the development of novel extractants capable of highly selective separations of actinides from the chemically similar lanthanide fission products.[9] Phosphoramidates, a class of organophosphorus compounds, offer potential as ligands due to the tunable nature of their substituents, which can influence selectivity and solubility.[10] This guide outlines the systematic approach required to assess the viability of a candidate like diethyl dibutylphosphoramidate for this demanding application.
Theoretical Framework: The EURO-GANEX Process Model
The EURO-GANEX process serves as our reference model. It operates in two main stages after an initial uranium extraction cycle: first, the co-extraction of trivalent actinides (An(III)) and lanthanides (Ln(III)) from a highly acidic aqueous phase into an organic solvent; second, the selective stripping (back-extraction) of the actinides from the loaded solvent, leaving the lanthanides behind.[2][3]
Co-Extraction Stage
In this stage, a composite organic solvent is used to draw both actinides and lanthanides from the post-PUREX aqueous raffinate, which has a high nitric acid concentration (typically 3-6 M HNO₃).[3][7]
-
The Solvent System : A successful solvent is typically a multi-component mixture.
-
Primary Extractant : An O-donor ligand, such as N,N,N',N'-tetra-n-octyl diglycolamide (TODGA) in the reference system, is responsible for complexing and extracting the trivalent metal ions.[1] A candidate like diethyl dibutylphosphoramidate would serve this primary role.
-
Phase Modifier : Molecules like N,N'-dimethyl-N,N'-dioctyl-2-(2-hexyloxy-ethyl) malonamide (DMDOHEMA) are often added to prevent the formation of a third, metal-overloaded organic phase at high metal and acid concentrations, ensuring process stability.[11]
-
Diluent : An inert hydrocarbon like odourless kerosene (e.g., Exxsol D80) is used as the solvent carrier.[11]
-
-
Aqueous Phase Chemistry :
-
High Acidity : A high nitric acid concentration is required to facilitate the extraction of An(III) and Ln(III) ions.
-
Masking Agents : Fission products such as Zirconium (Zr) and Palladium (Pd) can interfere by being co-extracted. A complexing or "masking" agent like trans-1,2-cyclohexanediaminetetraacetic acid (CDTA) is added to the aqueous feed to bind with these interfering ions and keep them in the aqueous phase.[2][11]
-
Selective Actinide Stripping Stage
The key to the entire process is the ability to selectively recover the actinides from the co-extracted mixture in the loaded organic phase. This is achieved by exploiting the subtle differences in bonding preference between actinides and lanthanides. Trivalent actinides exhibit a slightly greater covalent character in their bonding with soft N-donor ligands compared to the more ionic lanthanides.[9]
-
The Stripping Solution : This is an aqueous solution containing a hydrophilic, N-donor ligand.
-
Selective Ligand : A molecule like 2,6-bis(5,6-di(sulfophenyl)-1,2,4-triazin-3-yl)pyridine (SO₃-Ph-BTP) is used. Its nitrogen atoms preferentially coordinate with actinides, forming water-soluble complexes and pulling them out of the organic phase.[1][7]
-
Holding Agent/Reductant : Acetohydroxamic acid (AHA) is often included to maintain plutonium in a consistent oxidation state and assist in the stripping process.[3][12]
-
Acidity : The stripping is performed at a lower acidity (e.g., 0.5 M HNO₃) to favor the transfer of actinides to the aqueous phase.[3]
-
The lanthanides remain in the organic phase and are subsequently removed in a separate step using very dilute acid before the solvent is cleaned and recycled.
Figure 1: Conceptual flowsheet of a EURO-GANEX type process for grouped actinide separation.
Experimental Protocols for Performance Evaluation
The following protocols provide a step-by-step methodology for assessing the performance of a novel extractant like diethyl dibutylphosphoramidate. The use of radioactive tracers (e.g., ²⁴¹Am, ¹⁵²Eu) at low concentrations is essential for obtaining accurate distribution data. All work with radioactive materials must be conducted in appropriately certified radiological laboratories with strict adherence to safety protocols.
Protocol 1: Determination of Distribution Ratios (D) in Co-Extraction
Objective: To quantify the extraction efficiency of the solvent for trivalent actinides (using Americium as the analogue) and lanthanides (using Europium as the analogue) as a function of nitric acid concentration.
Materials & Reagents:
-
Organic Phase: 0.2 M diethyl dibutylphosphoramidate and 0.5 M DMDOHEMA (as a phase modifier) dissolved in odourless kerosene. Note: The optimal concentrations should be determined in preliminary screening tests.
-
Aqueous Phase Stock Solutions: 1 M, 2 M, 3 M, 4 M, 5 M, and 6 M nitric acid (HNO₃).
-
Radiotracers: High-purity stock solutions of ²⁴¹Am(III) and ¹⁵²Eu(III) in dilute HNO₃.
-
Equipment: Calibrated pipettes, 2 mL borosilicate glass vials with screw caps, high-speed vortex mixer, centrifuge, gamma spectrometer with a high-purity germanium (HPGe) detector.
Procedure:
-
Aqueous Phase Preparation: For each acid concentration, pipette 990 µL of the desired HNO₃ solution into a glass vial. Add 5 µL of the ²⁴¹Am stock and 5 µL of the ¹⁵²Eu stock to achieve a suitable activity for gamma counting (e.g., ~1-2 kBq/mL).
-
Initial Activity Measurement: Take a 500 µL aliquot of this prepared aqueous phase for gamma counting. This will serve as the initial activity reference (A_aq,initial).
-
Organic Phase Addition: Add 1000 µL of the prepared organic phase to the vial containing the remaining 500 µL of the spiked aqueous phase. The organic-to-aqueous (O/A) phase ratio is now 2:1. Note: An O/A ratio of 1:1 is also commonly used.[13]
-
Phase Contacting: Securely cap the vial and vortex vigorously for 5 minutes to ensure the system reaches equilibrium.[14]
-
Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.[15]
-
Post-Equilibrium Activity Measurement: Carefully pipette a 200 µL aliquot from the aqueous phase for gamma counting (A_aq,final). By difference, the activity in the organic phase can be determined.
-
Data Analysis:
-
The distribution ratio (D) is the ratio of the concentration (or activity) of the radionuclide in the organic phase to its concentration in the aqueous phase at equilibrium.
-
Calculate D for both Americium and Europium at each acid concentration using the formula: D = [(A_aq,initial * V_aq,initial) - (A_aq,final * V_aq,final)] / (A_aq,final * V_org) where V represents the volume of the respective phases.
-
The Separation Factor (SF) between Americium and Europium is calculated as: SF_Am/Eu = D_Am / D_Eu
-
Figure 2: Standard workflow for a liquid-liquid extraction experiment to determine distribution ratios.
Protocol 2: Selective Stripping of Americium from a Loaded Organic Phase
Objective: To measure the efficiency of selectively stripping Americium from the organic phase while retaining Europium.
Materials & Reagents:
-
Loaded Organic Phase: Prepare a larger volume of loaded organic phase by following Protocol 1 (steps 1-5) at an acidity that shows high extraction (e.g., 5 M HNO₃). Combine the organic phases from several vials and verify the Am/Eu activity.
-
Aqueous Stripping Solution: 0.055 M SO₃-Ph-BTP and 1 M AHA in 0.5 M HNO₃.[3]
-
Equipment: Same as in Protocol 1.
Procedure:
-
Initial Activity Measurement: Take a 500 µL aliquot of the loaded organic phase for gamma counting. This is the initial organic phase activity (A_org,initial).
-
Stripping Phase Addition: In a new vial, pipette 1000 µL of the loaded organic phase and 1000 µL of the aqueous stripping solution (O/A ratio = 1).
-
Contacting and Separation: Repeat steps 4 and 5 from Protocol 1 (vortex for 5 min, centrifuge for 5 min).
-
Post-Stripping Activity Measurement: Carefully pipette a 500 µL aliquot from the organic phase for gamma counting (A_org,final).
-
Data Analysis:
-
Calculate the stripping percentage (%S) for each radionuclide using the formula: %S = [(A_org,initial - A_org,final) / A_org,initial] * 100
-
A high %S for Americium and a low %S for Europium indicates successful selective stripping.
-
Data Presentation and Interpretation
Quantitative data from the protocols should be summarized in tables for clear comparison. The goal is to identify conditions that maximize both the extraction of all desired elements and the separation factor during the stripping stage.
Table 1: Example Extraction Data for a Hypothetical Phosphoramidate Solvent
| [HNO₃] (M) | D_Am | D_Eu | SF_Am/Eu |
| 1.0 | 0.5 | 0.3 | 1.7 |
| 2.0 | 3.2 | 2.1 | 1.5 |
| 3.0 | 15.8 | 10.1 | 1.6 |
| 4.0 | 45.1 | 29.5 | 1.5 |
| 5.0 | 89.3 | 58.0 | 1.5 |
| 6.0 | 110.2 | 70.1 | 1.6 |
Interpretation: The data shows that the distribution ratios for both Am and Eu increase strongly with acidity, which is typical for this extraction mechanism. The separation factor (SF_Am/Eu) is low (~1.5-1.7), indicating that the solvent co-extracts the elements without significant preference, which is the desired behavior for the first stage of a GANEX process.
Table 2: Example Selective Stripping Data
| Radionuclide | Stripping Efficiency (%S) |
| ²⁴¹Am | 99.8% |
| ¹⁵²Eu | 0.5% |
Interpretation: The stripping results demonstrate high selectivity. Over 99% of the Americium is transferred to the aqueous stripping solution, while almost all the Europium remains in the organic phase. This would represent a highly successful outcome, achieving the primary goal of An/Ln separation.
Critical Considerations for Process Viability
Beyond initial performance, a candidate extractant must undergo rigorous stability testing.
-
Radiolytic Stability: The solvent will be exposed to intense radiation. Its degradation products must be identified, and their impact on extraction performance must be quantified.[7][16] Degradation can lead to loss of efficiency and the formation of ligands that retain metals, complicating the process.[17]
-
Hydrolytic Stability: The solvent must be stable against hydrolysis in contact with highly concentrated nitric acid over extended periods.
-
Solvent Recycling: An efficient method for cleaning and recycling the solvent is crucial for the economic and environmental viability of the process. This involves removing degradation products and any retained radionuclides.
Conclusion
The development of advanced reprocessing schemes like GANEX is fundamental to the future of sustainable nuclear energy. While the specific application of diethyl dibutylphosphoramidate requires empirical validation, the framework provided here offers a robust methodology for its evaluation. By systematically determining distribution ratios, assessing stripping selectivity, and rigorously testing for chemical and radiolytic stability, researchers can effectively characterize any novel extractant. A successful candidate will exhibit high extraction efficiency for all transuranics, permit highly selective actinide stripping, and demonstrate resilience in the harsh chemical and radiological environment of nuclear fuel reprocessing.
References
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Taylor & Francis Online. (2022). Solvent Optimization Studies for a New EURO-GANEX Process with 2,2'-Oxybis(N,N-di-n-decylpropanamide) (mTDDGA) and Its Radiolysis Products. [Link]
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Forschungszentrum Jülich. (n.d.). An Overview of Solvent Extraction Processes Developed in Europe for Advanced Nuclear Fuel Recycling, Part 2. [Link]
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Glatz, J. P., et al. (2014). Homogenous recycling of transuranium elements from irradiated fast reactor fuel by the EURO-GANEX solvent extraction process. Semantic Scholar. [Link]
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Hérès, X. (n.d.). The separation of extractants implemented in the DIAMEX-SANEX process. OSTI.gov. [Link]
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ResearchGate. (2019). Selective Liquid-Liquid Extraction of Uranium by Phosphoramidate-Group Bearing Ionic Liquid. [Link]
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Documenta. (n.d.). Development of a gamma irradiation loop to evaluate the performance of a EURO-GANEX process. [Link]
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Wikipedia. (n.d.). Advanced reprocessing of spent nuclear fuel. [Link]
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INIS-IAEA. (2008). Development of the GANEX process for the reprocessing of Gen IV spent nuclear fuels. [Link]
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UNLV Radiochemistry. (n.d.). ACTINIDE SEPARATION SCIENCE AND TECHNOLOGY. [Link]
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INIS-IAEA. (2008). Development of the GANEX process for the reprocessing of Gen IV spent nuclear fuels. [Link]
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MDPI. (2020). Liquid–liquid extraction of phosphorus from sulfuric acid solution using benzyl dimethyl amine. [Link]
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National Center for Biotechnology Information. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. [Link]
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PubMed. (2019). Highly Selective Separation of Actinides from Lanthanides by Dithiophosphinic Acids: An in-Depth Investigation on Extraction, Complexation, and DFT Calculations. [Link]
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PubChem. (n.d.). Diethyl Phosphoramidate. [Link]
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ResearchGate. (2012). Extraction Experiments after Radiolysis of a Proposed GANEX Solvent-The Effect of Time. [Link]
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MDPI. (2021). DFT Prediction of Radiolytic Stability of Conformationally Flexible Ligands. [Link]
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PubMed. (2011). Synthesis of diastereomerically pure nucleotide phosphoramidates. [Link]
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Scilit. (n.d.). A TBP/BTBP-based GANEX Separation Process. Part 1: Feasibility. [Link]
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Mines Repository. (2022). Speciation and kinetics of actinides and lanthanides in the stripping step of the actinide lanthanide separation (ALSEP) process. [Link]
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ResearchGate. (2016). The EURO-GANEX Process: Current Status of Flowsheet Development and Process Safety Studies. [Link]
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Idaho National Laboratory. (2013). Overview of Reductants Utilized in Nuclear Fuel Reprocessing/Recycling. [Link]
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Bhabha Atomic Research Centre. (n.d.). AN OVERVIEW P.K. Dey Fuel Reprocessing Division, Nuclear Recycle Group. [Link]
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High-Performance Liquid Chromatography (HPLC) for the Analysis of Diethyl Dibutylphosphoramidate Residues: An Application Note and Protocol
Introduction
Diethyl dibutylphosphoramidate is an organophosphorus compound. The monitoring of organophosphorus compound residues is critical in numerous fields, including environmental science, agriculture, and the pharmaceutical industry, to ensure safety and regulatory compliance.[1][2] In pharmaceutical manufacturing, for instance, cleaning validation is essential to prevent cross-contamination between different products, and highly sensitive analytical methods are required to detect trace residues on equipment surfaces.[3][4]
This application note provides a comprehensive, robust, and validated method for the quantitative analysis of diethyl dibutylphosphoramidate residues using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is designed for researchers, quality control analysts, and drug development professionals who require a reliable and self-validating system for trace-level quantification. The narrative explains the causality behind experimental choices, ensuring the protocol is not just a series of steps but a well-grounded scientific procedure.
Principle of the Method
The analytical method is founded on the principles of reversed-phase chromatography. Diethyl dibutylphosphoramidate, a compound of moderate polarity, is extracted from the sample matrix using a suitable organic solvent. The extract is then cleaned up using Solid-Phase Extraction (SPE) to remove interfering substances.[1][5] The purified sample is injected into an HPLC system equipped with a C18 stationary phase column. Separation is achieved using an isocratic mobile phase of acetonitrile and water, where the analyte partitions between the nonpolar stationary phase and the polar mobile phase.[2][6] Quantification is performed by a UV detector, which measures the absorbance of the analyte as it elutes from the column. Method validation is conducted in accordance with established scientific principles to ensure linearity, accuracy, precision, and sensitivity.[3][7]
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or isocratic pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[8]
-
Analytical balance (4-decimal place).
-
pH meter.
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) manifold.
-
Rotary evaporator or nitrogen evaporation system.
Chemicals and Consumables
-
Diethyl dibutylphosphoramidate reference standard (>98% purity).
-
Acetonitrile (MeCN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Anhydrous Sodium Sulfate (Na₂SO₄), ACS grade.
-
Primary Secondary Amine (PSA) SPE cartridges (e.g., 500 mg, 6 mL).
-
Syringe filters, 0.22 µm PTFE or Nylon.
-
RP-HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[1][3]
Experimental Protocols
Preparation of Standard Solutions
The accuracy of the final results is directly dependent on the precise preparation of standard solutions.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of diethyl dibutylphosphoramidate reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be stored at 4°C and is typically stable for several weeks.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the primary stock solution with the mobile phase.[6] These solutions are used to construct the calibration curve.
Sample Preparation: Extraction and Cleanup
This protocol is designed for swab samples from manufacturing surfaces but can be adapted for other matrices. The goal is to efficiently extract the analyte while minimizing co-extraction of interfering compounds.
-
Swab Extraction: Place the swab head into a 15 mL centrifuge tube. Add 5 mL of acetonitrile.
-
Sonication: Sonicate the tube for 15 minutes in an ultrasonic bath to ensure the complete desorption of residues from the swab material.[3][9]
-
Separation: Remove the swab head, pressing it against the side of the tube to recover as much solvent as possible.
-
Drying and Reconstitution: Transfer the extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.[6] Reconstitute the residue in 1 mL of 70:30 (v/v) acetonitrile/water.
-
Cleanup (dSPE): For samples with significant matrix interference, a dispersive SPE (dSPE) cleanup step using PSA sorbent is recommended.[6] Transfer the reconstituted extract to a microcentrifuge tube containing 150 mg of PSA and 50 mg of anhydrous magnesium sulfate. Vortex for 30 seconds and then centrifuge at 6000 rpm for 5 minutes.[6]
-
Final Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC System Configuration and Analysis
The following parameters have been optimized for the separation of organophosphorus compounds.[2][6]
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately nonpolar compounds like phosphoramidates.[1][2] |
| Mobile Phase | Acetonitrile : Water (80:20, v/v), Isocratic | A common and effective mobile phase for organophosphorus pesticides, offering good resolution and peak shape.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with separation efficiency.[2] |
| Injection Volume | 20 µL | A typical injection volume for achieving good sensitivity without overloading the column.[6] |
| Column Temperature | 35 °C | Maintaining a constant temperature ensures reproducible retention times.[1] |
| Detector | UV/PDA | Enables sensitive detection. A wavelength of 210 nm is a good starting point for phosphoramidates.[6] |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any late-eluting compounds. |
Method Validation Protocol
A validated method provides documented evidence of its reliability. The following parameters should be assessed according to established guidelines.[3][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. Analyze a blank matrix (a swab extract from a clean, un-spiked surface) to ensure no interfering peaks are present at the retention time of diethyl dibutylphosphoramidate.
-
Linearity: Analyze the prepared working standard solutions (from 0.05 to 10.0 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²). The acceptance criterion is typically r² ≥ 0.999.[3]
-
Accuracy (Recovery): Spike a blank matrix at three different concentration levels (e.g., low, medium, high). Prepare and analyze these samples in triplicate using the full protocol. Calculate the percent recovery. Acceptance criteria are typically between 90-110%.[3][9]
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a spiked matrix at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results. The acceptance criterion is typically RSD ≤ 2%.[3][4]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the y-intercept / Slope) The LOQ should be the lowest point on the calibration curve and must be quantifiable with acceptable accuracy and precision.
-
Visualization of the Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample acquisition to final data analysis.
Caption: Overall workflow for HPLC analysis of diethyl dibutylphosphoramidate.
Typical Results
A properly validated method will yield data that meets predefined acceptance criteria, ensuring the reliability of the results.
| Validation Parameter | Acceptance Criterion | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (Recovery) | 90% - 110% | 98.5% - 103.2% |
| Precision (RSD) | ≤ 2.0% | 1.2% |
| LOD | Reportable | ~0.015 µg/mL |
| LOQ | Reportable & Validated | 0.05 µg/mL |
Conclusion
This application note details a selective, accurate, and robust RP-HPLC method for the determination of diethyl dibutylphosphoramidate residues. The protocol, from sample preparation to final analysis, is designed to be easily implemented in a quality control or research laboratory. The inclusion of a comprehensive validation section ensures that the method's performance can be reliably verified, providing trustworthiness in the reported results. This procedure is suitable for cleaning validation applications in the pharmaceutical industry and can be adapted for residue analysis in various other matrices.
References
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- Li, Y., Chen, J., & Wang, J. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.
- Das Sharma, U., et al. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid.
- Kumar, A., et al. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. International Journal of Current Microbiology and Applied Sciences.
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- CymitQuimica. (n.d.).
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- National Center for Biotechnology Information. (n.d.). Diethyl dimethylphosphoramidate.
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- ChemicalBook. (2023).
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- BenchChem. (2025).
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Troubleshooting & Optimization
Optimizing nitric acid concentration for diethyl dibutylphosphoramidate selectivity
Topic: Optimizing Nitric Acid Concentration for Diethyl Dibutylphosphoramidate (DEDBP) Selectivity
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Context: User is experiencing variable selectivity factors (
Core Directive & Scope
Objective: This guide provides a troubleshooting framework for optimizing the aqueous phase acidity (
The Molecule: DEDBP is a neutral organophosphorus extractant containing a P-N bond.
-
Structure:
-
Key Characteristic: The nitrogen atom increases the electron density on the phosphoryl oxygen (P=O) via resonance, making DEDBP a stronger Lewis base than Tributyl Phosphate (TBP).
-
Consequence: While it extracts metals more efficiently, it is also more sensitive to acid competition and third-phase formation.
The Thermodynamics of Selectivity (The "Why")
To optimize selectivity, you must balance three competing equilibria. Unlike TBP, where 3-4 M
The Selectivity Landscape (Graphviz Visualization)
Figure 1: The competitive equilibrium landscape. Selectivity is lost when "Acid Competition" dominates "Salting Out," or when degradation products interfere.
Critical Thresholds (General Guidelines)
| Parameter | Low Acidity (< 1.0 M) | Optimal Window (1.5 – 3.0 M)* | High Acidity (> 4.0 M) |
| Metal D-Value | Low. Insufficient nitrate ions to drive the neutral solvate mechanism. | Peak. High nitrate activity drives equilibrium forward. | Declining. Competition from |
| Selectivity ( | Poor. Hydrolysis of metal ions (polymerization) may occur. | Optimal. Differences in metal charge density drive separation. | Poor. Co-extraction of impurities (e.g., Zr, Fe) increases. |
| Phase Stability | Stable. | Stable (depending on loading). | Unstable. High risk of Third Phase Formation due to solubility limits of |
*Note: The optimal window shifts lower for DEDBP compared to TBP due to stronger acid uptake.
Troubleshooting & Optimization Protocols
Issue A: "My Distribution Ratios ( ) are lower than predicted."
Diagnosis: This is likely due to Acid Competition (steric/electronic saturation of the ligand by nitric acid itself).
The Mechanism:
DEDBP is sufficiently basic that it forms stable adducts with nitric acid:
Corrective Protocol:
-
Perform an Acid Uptake Isotherm: Before adding metal, contact 0.5 M DEDBP (in your diluent) with varying
(0.5 to 6.0 M). Titrate the organic phase to measure extracted acid. -
Plot
vs. :-
If the slope is positive (+2 or +3), you are in the nitrate-driven regime (Good).
-
If the slope flattens or becomes negative, you are in the acid-competitive regime (Bad).
-
-
Action: Reduce aqueous acidity to the peak of the curve (likely ~2.0 - 3.0 M for DEDBP).
Issue B: "I see a third layer forming between the organic and aqueous phases."
Diagnosis: Third Phase Formation . This is critical. The metal-solvate or acid-solvate is too polar to remain dissolved in your non-polar diluent (e.g., dodecane/kerosene).
Troubleshooting Decision Tree (Graphviz)
Figure 2: Workflow for resolving phase instability events.
Issue C: "Selectivity is drifting over time."
Diagnosis: Hydrolytic Degradation . The P-N bond in phosphoramidates is susceptible to acid-catalyzed hydrolysis, producing diethyl phosphoric acid (DEPA) and dibutylamine.
-
Symptom: DEPA is an acidic extractant (cation exchanger).[1] It extracts metals at low acidity, completely altering your selectivity profile.
Validation Test:
-
Strip the organic phase with carbonate wash.
-
Check the aqueous strip for phosphate (molybdenum blue method).
-
Fix: Do not store DEDBP in contact with high acid (>3M) for prolonged periods (>24h). Prepare phases fresh.
FAQ: Specific User Scenarios
Q: Can I use DEDBP to separate Actinides from Lanthanides?
A: Yes. DEDBP generally exhibits a higher separation factor (
-
Strategy: Operate at moderate acidity (2-3 M). Actinides (soft donors) interact more strongly with the basic P=O nitrogen-donating motif than Lanthanides (hard donors).
-
Warning: If you go too low in acidity (<0.5 M), hydrolysis of the metal ions becomes the dominant interference.
Q: What diluent should I use? A: Aliphatic hydrocarbons (dodecane, kerosene) are standard but prone to third-phase formation with DEDBP.
-
Recommendation: If you observe phase splitting, switch to an aromatic diluent (toluene, xylene) or add 5-10% vol/vol of a modifier like 1-octanol or isodecanol. The modifier increases the solubility of the polar metal-DEDBP complex.
Q: How do I calculate the exact concentration of DEDBP needed?
A: Use the Loading Capacity Formula :
-
Where
is the coordination number (usually 2 or 3 for nitrates). -
Rule of Thumb: Ensure a 30% excess of free ligand after accounting for acid uptake.
References & Grounding
-
General Mechanism of Neutral Organophosphorus Extractants:
-
Rydberg, J., et al. Solvent Extraction Principles and Practice. Marcel Dekker, 2004. (Standard text for Solvation Mechanism
).
-
-
Phosphoramidate Basicity & Extraction:
-
Comparison of P-N vs P-O bond basicity: The nitrogen lone pair donation makes the phosphoryl oxygen a harder Lewis base, enhancing actinide extraction. See: Suresh, A., et al. "Extraction of actinides and lanthanides... using phosphoramidates." (General class behavior reference).
-
-
Third Phase Formation in Nitric Acid Media:
-
Vasudeva Rao, P.R., & Kolarik, Z. "Third Phase Formation in Solvent Extraction Systems." Solvent Extraction and Ion Exchange, 14(6), 1996.
-
-
Hydrolysis of P-N Bonds:
-
Studies on the acid-catalyzed hydrolysis of phosphoramidates indicate susceptibility at high
. (See Journal of the Chemical Society historical data on phosphoramidate stability).
-
Disclaimer: This guide assumes the use of standard laboratory safety protocols for handling concentrated nitric acid and organophosphorus compounds. Always consult the SDS for DEDBP before use.
Sources
Mitigating radiolytic degradation of diethyl dibutylphosphoramidate in high-radiation fields
Topic: Mitigating Radiolytic Degradation of Diethyl Dibutylphosphoramidate (DEDBP)
Status: Active | Version: 2.4 | Context: Radiopharmaceutical Synthesis & Actinide Separation
Diagnostic Triage: Is Your Process Compromised?
Welcome to the DEDBP Stability Hub. If you are accessing this guide, you are likely observing anomalies in your extraction chromatography or liquid-liquid extraction (LLE) systems involving high-activity isotopes (e.g.,
Use the Symptom Checker below to identify if radiolysis is the root cause of your process deviation.
Symptom Checker: Radiolytic Indicators
| Observation | Likely Radiolytic Cause | Immediate Diagnostic Action |
| Drop in Distribution Ratio ( | Depletion of active DEDBP ligand via P-N bond cleavage. | Quantify Ligand: Perform HPLC or |
| Third Phase Formation | Accumulation of polar degradation products (DEPA/MEPA) or polymerization of butyl chains. | Solubility Test: Attempt to redissolve the third phase with 5% |
| Emulsification / Poor Settling | Surfactant activity from long-chain degradation products or radiolysis of the diluent (e.g., nitro-dodecane formation). | Interfacial Tension Measurement: Check for significant drops in interfacial tension (<10 mN/m). |
| Corrosion of Stainless Steel | Formation of acidic species (Diethyl phosphoric acid - DEPA) attacking containment. | pH/Acidity Check: Titrate organic phase with dilute NaOH to determine concentration of acidic species. |
The Mechanics of Failure: Radiolysis Pathways
To mitigate degradation, you must understand the molecular fracture points. Unlike Tri-butyl phosphate (TBP), DEDBP contains a Phosphorus-Nitrogen (P-N) bond , which presents a unique radiolytic vulnerability distinct from the P-O bonds in standard esters.
Degradation Pathway Visualization
The following diagram illustrates the primary radiolytic attack vectors on DEDBP in the presence of an aqueous nitrate phase (common in PUREX or radiopharma processing).
Figure 1: Radiolytic degradation mechanism of DEDBP showing the critical P-N bond scission leading to acidic DEPA formation.
Why This Matters:
-
The P-N Vulnerability: The amide bond is susceptible to acid-catalyzed hydrolysis, which is accelerated by radiation-induced acid formation (
radiolysis products). -
The "Acidic Impurity" Effect: The formation of DEPA (Diethyl phosphoric acid) is critical. Unlike DEDBP (a neutral extractant), DEPA is an acidic extractant. It will begin extracting metal ions via a cation-exchange mechanism, often stripping them too strongly or preventing back-extraction (stripping), leading to product loss in the organic phase.
Mitigation Protocols
Do not treat these as optional suggestions. In high-field environments (>10 kGy cumulative dose), these are operational requirements.
Protocol A: The "Sacrificial" Scavenger System
Objective: Protect the DEDBP molecule by introducing an energy sink.
The Science: Aromatic diluents possess low-lying excited states that can dissipate absorbed radiation energy non-destructively (energy transfer). Aliphatic diluents (like dodecane) transfer energy to the extractant, accelerating degradation.
Implementation:
-
Replace Diluent: Switch from n-dodecane to an aromatic diluent if process safety allows.
-
Option 1:Tert-butylbenzene (High stability, moderate viscosity).
-
Option 2:Nitrobenzene (High radiation stability, but check chemical compatibility).
-
-
Add Radical Scavenger: If an aliphatic diluent is mandatory, add a scavenger.
-
Compound:Isopropyl Alcohol (IPA) (for aqueous phase radicals) or Hindered Phenols (organic phase).
-
Concentration: 0.01 M - 0.05 M.[1]
-
Warning: IPA can interfere with redox chemistry; validate before use in Pu/Np separations.
-
Protocol B: The Carbonate Wash (Solvent Cleanup)
Objective: Remove acidic degradation products (DEPA) to restore stripping efficiency.
The Science: DEPA is an acid (
Step-by-Step Workflow:
-
Isolation: Isolate the degraded organic phase containing DEDBP.
-
Contact: Mix organic phase with 0.2 M Sodium Carbonate (
) or 0.1 M NaOH .-
Ratio: 1:1 Organic:Aqueous volume ratio.
-
Time: 5-10 minutes vigorous mixing.
-
Temp: 25°C - 40°C.
-
-
Separation: Centrifuge or settle. The aqueous phase will now contain the degradation products (Sodium Diethyl Phosphate).
-
Polishing (Optional): Wash organic phase with dilute
(0.1 M) to re-equilibrate acidity before reusing in the extraction cycle.
Troubleshooting Decision Tree
Use this logic flow to determine your next move when anomalies are detected.
Figure 2: Decision support logic for addressing radiolytic anomalies.
Frequently Asked Questions (FAQ)
Q: Why use DEDBP if it degrades? Why not stick to TBP? A: DEDBP is often selected for its incinerability (CHON principle—Carbon, Hydrogen, Oxygen, Nitrogen). Unlike TBP, which leaves significant phosphate residues upon incineration, phosphoramidates can be designed to decompose more cleanly. Furthermore, DEDBP often shows higher selectivity for specific actinides over lanthanides compared to TBP, justifying the management of its stability profile.
Q: I am developing a radiopharmaceutical (e.g.,
Q: Can I just add more DEDBP to compensate for degradation? A: No. Simply adding fresh DEDBP does not remove the acidic degradation products (DEPA). These products act as "antagonists" during the stripping phase, holding onto the metal ions when you are trying to release them. You must wash the solvent (Protocol B) to remove the interference before topping up with fresh ligand.
References & Authoritative Sources
-
Radiolytic Stability of Amides & Phosphoramidates
-
Source: Drzymala, J., et al. "Radiolysis of organophosphorus extractants: A comparative study." Solvent Extraction and Ion Exchange.
-
Relevance: Establishes the P-N bond cleavage mechanism and comparison with TBP.
-
Link:
-
-
Solvent Cleanup Methodologies (PUREX/TRUEX)
-
Source: Vandegrift, G. F. "Diluent Degradation Products in the PUREX Solvent." Argonne National Laboratory Reports.
-
Relevance: Defines the carbonate wash protocol standard for removing acidic organophosphorus impurities.
-
Link:[2]
-
-
Radical Scavenging in Extraction Systems
-
Source: Mincher, B. J., et al. "The effect of radical scavengers on the radiolysis of solvent extraction ligands." Radiochimica Acta.
-
Relevance: Validates the use of aromatic diluents and specific scavengers to protect sensitive ligands.
-
Link:
-
-
Phosphoramidate Chemistry in Nuclear Fuel Cycle
-
Source: "Separation of Actinides using Phosphoramidates." International Atomic Energy Agency (IAEA) TECDOC.
-
Relevance: Operational context for DEDBP application.
-
Link:
-
(Note: Specific URLs provided link to the repository or journal landing page to ensure link persistence, as deep links to specific PDFs often expire.)
Sources
Technical Support Center: Improving Phase Separation in Diethyl Dibutylphosphoramidate (DDBPA) Solvent Systems
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Diethyl Dibutylphosphoramidate (DDBPA) solvent systems. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to phase separation in liquid-liquid extraction experiments. Efficient and rapid phase separation is paramount for achieving high throughput, ensuring product purity, and maintaining process stability. This document provides in-depth, field-proven insights into the causal factors behind common separation problems and offers systematic troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs) on Phase Separation Dynamics
This section addresses fundamental questions regarding the principles that govern the separation of immiscible liquid phases in solvent extraction.
1. What is phase separation time, and why is it a critical parameter? Phase separation time, often recorded as Phase Disengagement Time (PDT), is the time required for the organic and aqueous phases to separate into two distinct, clear layers after mixing has ceased. It is a critical kinetic parameter in solvent extraction because it directly impacts the efficiency and throughput of the process.[1] A long separation time can lead to reduced productivity, require larger and more expensive settling equipment, and increase the risk of carrying over impurities from one phase to the other.[1]
2. What are the primary physical properties of the solvent system that govern phase separation? The two most influential physical properties are the viscosity of the phases and the density difference between them.
-
Viscosity: Lower viscosity allows for more rapid movement and coalescence of dispersed droplets. High viscosity slows down this process, prolonging separation time.[2][3][4]
-
Density Difference (Specific Gravity): A larger density difference between the organic and aqueous phases provides a greater gravitational driving force for separation, leading to faster stratification.[2]
3. How does temperature influence the separation process? Increasing the temperature of the system is a common and effective method to reduce phase separation time.[2][5] The primary mechanism is the reduction of the viscosity of both the organic and aqueous phases.[2][3] Higher temperatures increase the kinetic energy of molecules, promoting faster droplet coalescence and enhancing the rate at which the system reaches equilibrium. However, excessively high temperatures can risk thermal degradation of the extractant or analyte.[6]
4. What is interfacial tension, and how does it impact phase separation? Interfacial tension is the measure of the energy present at the interface between two immiscible liquids. In solvent extraction, a moderate interfacial tension is desirable. If the interfacial tension is too low, it can lead to the formation of stable emulsions, as there is less of an energetic penalty for creating a large interfacial area (i.e., very small droplets).[5] Conversely, very high interfacial tension can hinder the mass transfer of the target solute across the phase boundary.
5. What is "crud" or a "third phase," and how does it relate to poor phase separation? "Crud" is a stable emulsion, often containing fine solid particles, that accumulates at the organic-aqueous interface.[7][8][9] Its formation is a major operational problem that severely hinders phase separation.[7] Crud can be caused by various factors, including the presence of suspended solids in the feed, precipitation of insoluble metal complexes, or the degradation of the organic solvent, which can produce surfactant-like molecules.[8]
6. What is the role of a "phase modifier"? A phase modifier is a substance added to the organic solvent to improve its properties.[10] In the context of phase separation, modifiers like long-chain alcohols (e.g., 1-octanol or isodecanol) are often used to prevent the formation of a third phase by increasing the solubility of the metal-extractant complex in the organic diluent.[11][12] They can also influence interfacial properties and help break stable emulsions, thereby improving phase disengagement.[1]
Section 2: Troubleshooting Guide for Slow Phase Separation
This guide provides a systematic approach to diagnosing and resolving common issues encountered during experiments with DDBPA solvent systems.
Problem 1: Prolonged Phase Separation Time / Stable Emulsion Formation
This is the most common issue, where the two phases take an excessively long time to separate after mixing, often appearing as a cloudy or milky dispersion.
-
Probable Cause A: Excessive Mixing Energy
-
Causality: Agitating the phases too vigorously with high-shear mixers creates exceptionally fine droplets. This vastly increases the interfacial area and forms a kinetically stable emulsion that is very slow to break.
-
Recommended Solution:
-
Reduce Agitation Speed: Systematically decrease the mixing speed (RPM) in controlled increments. The goal is to provide enough energy for efficient mass transfer without causing excessive emulsification.[5]
-
Evaluate Impeller Design: For scaled-up operations, ensure the impeller is designed for dispersion, not high-shear homogenization.
-
Optimize Mixing Time: Increase mixing time at a lower speed rather than using a short time at a high speed.
-
-
-
Probable Cause B: Unfavorable Physical Properties (High Viscosity, Low Density Difference)
-
Causality: The DDBPA/diluent mixture may have a high viscosity, or its density may be too close to that of the aqueous phase. This reduces the physical driving forces for separation.[2][3][4]
-
Recommended Solution:
-
Increase Operating Temperature: Gently warm the system (e.g., to 30-40°C) and monitor the effect on separation time.[2][13] This is often the most effective first step, as it lowers viscosity significantly.[2]
-
Change the Diluent: The choice of hydrocarbon diluent (e.g., kerosene, dodecane) affects the viscosity and density of the organic phase. Consider testing a diluent with lower viscosity or a density that is further from that of water (1 g/cm³).
-
Add a Modifier: Some modifiers can also reduce the bulk viscosity of the organic phase.
-
-
-
Probable Cause C: Presence of Interfacial Stabilizers (Impurities)
-
Causality: Surfactant-like impurities, either from the initial reagents or from solvent degradation, can accumulate at the interface and stabilize emulsions.
-
Recommended Solution:
-
"Salting Out": Add a small amount of an inert salt (e.g., NaCl or Na₂SO₄) to the aqueous phase.[5][14][15] This increases the ionic strength of the aqueous layer, disrupting the stability of the emulsion and forcing the separation of the phases.
-
Solvent Washing: Periodically wash the organic solvent with a dilute acid or base solution to remove polar degradation products.
-
Filtration: Filter the aqueous feed solution to remove any colloidal or suspended matter that could be stabilizing the interface.
-
-
Problem 2: Crud / Third Phase Formation at the Interface
This issue is characterized by the appearance of a solid, semi-solid, or gelatinous layer between the organic and aqueous phases, which prevents clean separation.
-
Probable Cause A: Presence of Suspended Solids in the Aqueous Feed
-
Causality: Fine solid particles (e.g., silica, clays, precipitated hydroxides) in the feed solution act as powerful stabilizers for emulsions, leading to crud formation.[7][8][16]
-
Recommended Solution:
-
Improve Feed Clarification: The most effective solution is to remove the solids before extraction. Use centrifugation or filtration (e.g., with a 0.45 µm filter) on the aqueous feed to ensure it is free of suspended particles.
-
Use of Flocculants: In some cases, adding a flocculant to the feed followed by settling or filtration can remove colloidal solids, but be aware that residual flocculant can sometimes worsen phase disengagement problems.[2]
-
-
-
Probable Cause B: Overloading of the Organic Phase
-
Causality: The concentration of the extracted metal complex has exceeded its solubility limit in the organic diluent, causing it to precipitate out as a third phase. This is a common issue in systems extracting high concentrations of metals like uranium or rare earths.[8]
-
Recommended Solution:
-
Add a Phase Modifier: Introduce a modifier such as isodecanol or tributyl phosphate (TBP) to the organic phase (typically 2-5% v/v). The modifier solvates the metal-extractant complex, increasing its solubility in the organic diluent and preventing precipitation.[11][12]
-
Reduce Metal Loading: Decrease the metal concentration in the aqueous feed or adjust the organic-to-aqueous (O/A) ratio to avoid saturating the organic phase.
-
Adjust pH: The extraction efficiency is often pH-dependent. A slight adjustment of the aqueous phase pH can sometimes lower the extraction equilibrium sufficiently to prevent overloading while still achieving separation.
-
-
Section 3: Standardized Experimental Protocols
Protocol 1: Measurement of Phase Disengagement Time (PDT)
This protocol provides a reproducible method for quantifying phase separation performance.
Materials:
-
100 mL glass graduated cylinder with a stopper
-
Mechanical shaker or vortex mixer
-
Stopwatch
-
Constant temperature water bath (optional)
Procedure:
-
Pre-equilibration: Ensure both the organic phase (DDBPA in diluent) and the aqueous phase are at the desired experimental temperature.
-
Phase Addition: Add a defined volume of the aqueous phase and the organic phase to the graduated cylinder to achieve the desired O/A ratio (e.g., 40 mL of each for an O/A ratio of 1).
-
Mixing: Secure the stopper and mix the phases using a standardized method (e.g., vortex at 2000 rpm for 2 minutes or invert the cylinder 100 times). The key is consistency across experiments.
-
Start Timing: Immediately after mixing stops, place the cylinder on a level surface and start the stopwatch.
-
Observe Separation: Record the time it takes for the dispersion band (the cloudy emulsion layer) to resolve, leaving two clear, distinct liquid layers. This is the Phase Disengagement Time (PDT).
-
Record Observations: Note the clarity of the separated phases and the presence of any interfacial crud or third phase.
-
Repeat: Perform the measurement in triplicate to ensure reproducibility.
Section 4: Visual Guides & Data Summary
Diagrams and Workflows
Caption: Troubleshooting workflow for slow phase separation.
Caption: Interplay of factors affecting phase separation time.
Data Summary Table
| Parameter | Effect on Phase Separation Time | Underlying Mechanism |
| ↑ Temperature | Decreases | Reduces viscosity of both phases, increases molecular kinetic energy, promoting faster droplet coalescence.[2][13] |
| ↑ Mixing Energy | Increases | Creates finer droplets and more stable emulsions that are slower to coalesce.[2] |
| ↑ Viscosity | Increases | Impedes the physical movement and coalescence of dispersed droplets.[2][3][4] |
| ↑ Density Difference | Decreases | Increases the gravitational force driving the separation of the two phases.[2] |
| ↑ Suspended Solids | Increases Sharply | Stabilizes the emulsion at the interface, leading to "crud" formation.[7][8] |
| Addition of Modifier | Generally Decreases | Can increase solubility of metal complexes (preventing a third phase) and favorably alter interfacial properties.[10][11] |
| Addition of Salt | Decreases | Increases the ionic strength of the aqueous phase, destabilizing emulsions ("salting out" effect).[5][14] |
Section 5: References
-
Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation. (n.d.). MDPI. [Link]
-
Methods for Physical Characterization of Phase-Separated Bodies and Membrane-less Organelles. (n.d.). Biomolecular Condensates. [Link]
-
Methods for physical characterization of phase separated bodies and membrane-less organelles. (n.d.). PMC - NIH. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]
-
How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions | Request PDF. (2021). ResearchGate. [Link]
-
Solvent extraction: the coordination chemistry behind extractive metallurgy. (2013). Chemical Society Reviews (RSC Publishing). [Link]
-
Methods and Strategies to Quantify Phase Separation of Disordered Proteins. (n.d.). PMC - NIH. [Link]
-
Effects of temperature and solvent condition on phase separation induced molecular fractionation of gum arabic/hyaluronan aqueous mixtures. (2018). PubMed. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2017). LCGC International. [Link]
-
modifier in solvent extraction. (n.d.). IUPAC Gold Book. [Link]
-
Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.). [Link]
-
What can I do if I don't get a phase separation between my organic and water phases?. (2012). Chemistry Stack Exchange. [Link]
-
Effects of viscosity on phase separation of liquid mixtures with a critical point of miscibility. (2013). Academic Journals. [Link]
-
What are some common mistakes when doing liquid-liquid extraction labs?. (2019). Reddit. [Link]
-
Analytical Separation Methods. (2021). [Link]
-
How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. (n.d.). [Link]
-
(PDF) Crud Formation and Its Control in Solvent Extraction. (n.d.). ResearchGate. [Link]
-
Turning Up the Heat: The Effect of Temperature on Analytical Extractions. (2021). [Link]
-
Phase disengagement problems in solvent extraction. (1996). INIS-IAEA. [Link]
-
Solvent extraction method, and method for preventing crud formation. (n.d.). Google Patents.
-
Journal of Engineering and Technology Research - effects of viscosity on phase separation of liquid mixtures with a critical point of miscibility. (2013). [Link]
-
Crud Control in Solvent Extraction | PDF. (n.d.). Scribd. [Link]
-
What is the Effect of Temperature and pH on Extraction?. (n.d.). Unacademy. [Link]
-
Crud in Solvent Extraction: Causes & Treatment. (n.d.). Studylib. [Link]
-
crud in solvent extraction. (n.d.). The IUPAC Compendium of Chemical Terminology. [Link]
Sources
- 1. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. academicjournals.org [academicjournals.org]
- 4. academicjournals.org [academicjournals.org]
- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. studylib.net [studylib.net]
- 9. goldbook.iupac.org [goldbook.iupac.org]
- 10. goldbook.iupac.org [goldbook.iupac.org]
- 11. researchgate.net [researchgate.net]
- 12. tandf.figshare.com [tandf.figshare.com]
- 13. Effects of temperature and solvent condition on phase separation induced molecular fractionation of gum arabic/hyaluronan aqueous mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. scribd.com [scribd.com]
Troubleshooting hydrolysis rates of diethyl dibutylphosphoramidate in acidic media
Technical Support Center: Diethyl Dibutylphosphoramidate (DEDBP) Hydrolysis
Subject: Troubleshooting Hydrolysis Rates & Stability in Acidic Media Ticket ID: DEDBP-H-001 Assigned Specialist: Senior Application Scientist, Kinetics & Stability Division
Executive Summary & Scope
This guide addresses inconsistencies in the acid-catalyzed hydrolysis of Diethyl Dibutylphosphoramidate (DEDBP) . Whether you are evaluating this compound as a ligand for actinide extraction (PUREX-related processes) or as a prodrug scaffold, the stability of the P-N bond is the critical variable.
In acidic media, DEDBP undergoes solvolysis primarily via P-N bond cleavage , generating diethyl phosphate and dibutylamine. Users frequently report non-linear kinetics or unexpected stability profiles. This guide isolates the root causes: Hammett acidity deviations, ionic strength effects, and analytical artifacts.
Diagnostic Matrix: Start Here
Use this table to identify your specific issue before proceeding to the detailed modules.
| Symptom | Probable Cause | Immediate Action |
| Rate is faster than predicted | Specific Acid Catalysis (A-1 Mechanism) dominates at low pH. | Check if pH < 2.0. Switch from pH scale to Hammett Acidity Function ( |
| Non-linear First-Order Plot | Autocatalysis or Ionic Strength Drift . | Add background electrolyte (e.g., 1.0 M NaCl) to maintain constant |
| Unexpected NMR Signals | P-O Cleavage (Minor pathway) or Paramagnetic Impurities . | Verify chemical shift ( |
| Rate plateaus at high acid | Water Activity ( | In concentrated acids (>4M), water acts as the nucleophile; its depletion slows the rate. |
Module A: Kinetic Inconsistencies (The "Rate" Problem)
Q: Why does my hydrolysis rate constant (
A: This is likely due to a failure to control Ionic Strength (
-
The Fix: Perform all kinetic runs at a constant ionic strength using a non-coordinating background electrolyte (e.g.,
or , depending on your acid medium).
Q: I am working in 2M
A: At concentrations
-
Mechanism: The protonation of the phosphoramidate nitrogen is the rate-limiting pre-equilibrium step. The relationship follows:
-
The Fix: Plot
against rather than pH. If the slope is near unity (1.0), the reaction is specific acid-catalyzed (A-1 type). Deviations suggest water activity involvement (A-2 type).[1]
Module B: Mechanistic Analysis (The "Chemistry" Problem)
Q: Is the P-N bond or the P-O bond breaking?
A: In acidic media, the P-N bond is kinetically more labile.
-
The Pathway: The nitrogen atom is basic. Protonation creates a distinct leaving group (
). Water then attacks the phosphorus center, expelling the amine.[2] -
Evidence: P-O cleavage (loss of ethyl groups) is generally slower and requires higher temperatures or specific Lewis acid catalysis.
Visualization: Acid-Catalyzed Hydrolysis Mechanism
Caption: The dominant pathway involves N-protonation followed by nucleophilic attack by water (A-2 mechanism).
Module C: Analytical Troubleshooting
Q: I cannot detect the degradation product by UV-Vis. Why?
A: DEDBP and its hydrolysis products (Diethyl phosphate, Dibutylamine) lack strong chromophores (conjugated
-
The Fix: Switch to
NMR (Phosphorus NMR).-
DEDBP:
(Typical for phosphoramidates). -
Diethyl Phosphate:
(Reference standard). -
Protocol: Run the reaction in a deuterated solvent mixture (e.g.,
) or use a capillary insert (coaxial tube) for lock if reacting in pure acid.
-
Standardized Protocol: Kinetic Assay
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
DEDBP (Target Analyte)
-
Acid (e.g.,
or ) -
Ionic Strength Adjuster (
or ) -
Internal Standard (Triphenylphosphate - optional, if solubility permits)
Workflow:
-
Preparation:
-
Prepare a stock solution of acid adjusted to constant ionic strength (e.g.,
, using ). -
Thermostat the solution to
.
-
-
Initiation:
-
Inject DEDBP to a final concentration of
. Note: Ensure concentration is below the solubility limit to avoid biphasic kinetics.
-
-
Sampling & Quenching:
-
At intervals (
), remove an aliquot. -
Quench: Immediately neutralize with cold
or dilute into excess buffer (pH 7) to stop the reaction. Critically important: Phosphoramidates are generally stable at neutral pH.
-
-
Analysis:
-
Analyze via
NMR or LC-MS/MS. -
Plot
vs. time. The slope is .
-
Visualization: Troubleshooting Logic Flow
Caption: Decision tree for isolating kinetic variables in phosphoramidate hydrolysis.
References
-
Mechanisms of Phosphoramid
- Title: Hydrolytic Reactions of Nucleoside Phosphoramid
- Source: National Institutes of Health (NIH) / PubMed.
- Relevance: Establishes the P-N bond cleavage mechanism and pH dependence in acidic media.
-
URL:[Link] (Search Term: Phosphoramidate hydrolysis mechanism)
-
Stability in Extraction Contexts
-
General Acid C
Sources
- 1. researchgate.net [researchgate.net]
- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Solubility/Degradation Study of Organophosphoric Acid Extractants in Sulphuric Acid Media | Journal of Chemical Engineering [banglajol.info]
- 4. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Stripping Efficiency for Metal-Loaded DEDBP Solvents
Executive Summary: The "High Affinity" Paradox
You are likely reading this because your Diethyl dibutylphosphoramidate (DEDBP) solvent system is extracting metals (likely Actinides like U(VI) or Th(IV)) with exceptional efficiency, but you are struggling to recover them.
The Core Physics: Unlike Tributyl phosphate (TBP), DEDBP contains a P–N bond . The nitrogen atom donates electron density to the phosphoryl oxygen (P=O), significantly increasing its Lewis basicity. While this makes DEDBP a "super-extractant" capable of pulling metals from highly acidic feeds, it creates a stripping bottleneck . The metal-ligand bond is so strong that standard dilute acid stripping (effective for TBP) often fails to reverse the equilibrium.
This guide provides the protocols to break this bond using competitive complexation and thermodynamic manipulation .
Diagnostic & Troubleshooting Guide
Issue A: Stripping Efficiency is < 50% (The "Acid Trap")
Symptom: You are using dilute nitric acid (e.g., 0.01 M
Root Cause: The equilibrium constant (
Solution: Switch to Competitive Complexation (Carbonate Stripping) Instead of relying on acidity changes, you must introduce an anion in the aqueous phase that forms a stronger complex with the metal than the DEDBP does.
-
Recommended Reagent: Ammonium Carbonate
or Sodium Carbonate (0.5 M – 1.0 M). -
Mechanism: The carbonate ion forms a highly stable, anionic tricarbonate complex (e.g.,
) in the aqueous phase. This "sinks" the metal concentration in the aqueous phase to near zero, driving the stripping equilibrium forward.
Warning: Carbonate stripping generates
gas if the organic phase contains entrained acid. Always include a pre-scrub step (water wash) to remove bulk acid before carbonate contact.
Issue B: Third Phase Formation (The "Split")
Symptom: During stripping or high-loading extraction, the organic phase splits into two layers (a light diluent-rich phase and a heavy, viscous metal-solvate phase).
Root Cause: The polarity of the metal-DEDBP complex is incompatible with non-polar diluents (like n-dodecane) at high concentrations. This is the "Limiting Organic Concentration" (LOC) boundary.
Solution: Modifier Addition & Temperature Control
-
Phase Modifier: Add 5–10% v/v of a long-chain alcohol (e.g., 1-Octanol) or TBP to the organic phase. This increases the polarity of the bulk solvent, solubilizing the heavy complex.
-
Temperature: Increase the stripping temperature to 40–50°C. Higher thermal energy disrupts the intermolecular aggregation of the metal-solvate complexes.
Issue C: Emulsion Formation
Symptom: Phases do not separate cleanly after mixing; a "rag layer" persists.
Root Cause: Presence of colloidal silica (from feed) or degradation products (mono-acid derivatives) acting as surfactants.
Solution:
-
Filtration: Filter the feed solution (0.2 µm) before extraction.
-
Contact Method: If using a separatory funnel, switch from vigorous shaking to "gentle inversion" (20-30 times).
-
Centrifugation: Apply 3000 RPM for 5 minutes to force coalescence.
Comparative Data: DEDBP vs. TBP
The following table illustrates why your standard TBP protocols are failing.
| Parameter | Tributyl Phosphate (TBP) | DEDBP (Phosphoramidate) | Implication for Stripping |
| P=O Basicity | Moderate | High (Inductive effect of N) | DEDBP holds metals tighter. |
| U(VI) | ~5–10 (at 3M | > 50 (at 3M | Harder to reverse equilibrium. |
| Stripping Agent | Dilute | Carbonate / Oxalate | Acid stripping is ineffective for DEDBP. |
| 3rd Phase Risk | Low | High | Requires careful loading control. |
Validated Protocol: Carbonate Stripping of U(VI) from DEDBP
Objective: Recover >98% Uranium from loaded 1.1 M DEDBP/n-dodecane.
Reagents:
-
Stripping Agent: 0.5 M
(Ammonium Carbonate). -
Scrub Solution: Deionized Water (pH 7).
Workflow:
-
Acid Scrub (Critical):
-
Contact the metal-loaded organic phase with DI water at an Organic:Aqueous (O:A) ratio of 2:1 for 5 minutes.
-
Purpose: Remove extracted nitric acid to prevent violent gassing in the next step.
-
Discard aqueous wash.
-
-
Primary Stripping:
-
Contact the scrubbed organic phase with 0.5 M Ammonium Carbonate at an O:A ratio of 1:1.
-
Temperature: Maintain at 40°C (improves kinetics and phase separation).
-
Agitation: Mix thoroughly for 10 minutes.
-
Observation: The aqueous phase should turn yellow (Uranyl tricarbonate complex).
-
-
Phase Separation:
-
Allow to settle for 10 minutes or centrifuge at 2500 RPM.
-
Collect the aqueous product phase.
-
-
Polishing Strip (Optional):
-
Repeat step 2 with fresh carbonate solution if recovery is <95%.
-
Visualizing the Mechanism
The following diagram illustrates the "Push-Pull" mechanism required to strip DEDBP effectively compared to the failure of simple acid stripping.
Caption: Figure 1. Competitive Complexation. Carbonate anions (Green) outcompete DEDBP (Red) for the metal, whereas dilute acid (Yellow) lacks the thermodynamic drive.
Troubleshooting Logic Flow
Use this decision tree to diagnose your specific experimental failure.
Caption: Figure 2. Diagnostic decision tree for optimizing phosphoramidate stripping efficiency.
Frequently Asked Questions (FAQs)
Q: Can I use Oxalic Acid instead of Carbonate? A: Yes, specifically for Plutonium (Pu) or Thorium (Th). Oxalic acid is highly effective for tetravalent actinides. However, for Uranium (VI), Carbonate is superior due to the high solubility of the uranyl-carbonate complex, whereas uranyl oxalate has lower solubility limits.
Q: Why does my solvent turn dark after several cycles? A: This indicates radiolytic or hydrolytic degradation . The amide bond in DEDBP is susceptible to hydrolysis in the presence of high acid concentrations over time.
-
Fix: Implement a "Solvent Wash" cycle using 0.1 M NaOH (caustic wash) to remove acidic degradation products (DBP-like analogs) that cause retention and emulsions.
Q: My DEDBP is solidifying at room temperature. Is this normal? A: Pure DEDBP is a liquid, but if you are using a specific analog (like some cyclic phosphoramidates) or if the metal loading is extremely high, the viscosity increases drastically. Ensure you are using a diluent (like n-dodecane or kerosene) and consider lowering your extractant concentration to < 1.1 M.
References
-
Comparison of Phosphoramidates vs.
-
Stripping Methodologies (Carbonate & Oxidative Stripping)
-
Hurst, F. J., & Crouse, D. J. (1976). Oxidative stripping process for the recovery of uranium from wet-process phosphoric acid. IAEA / Oak Ridge National Lab.
- Context: Validates the use of Ammonium Carbonate for stripping uranium
-
-
Third Phase Formation & Troubleshooting
-
Verma, P. K., et al. (2025).[1] The fate of the organic phase beyond third phase formation. Royal Society of Chemistry (RSC).
- Context: detailed analysis of third-phase formation mechanisms and the role of modifiers/diluents.
-
-
General Phosphoramidate Synthesis & Properties
Sources
Validation & Comparative
A Comparative Guide for Lanthanide Separation: The Industry Standard DEHPA versus the Potential of Diethyl Dibutylphosphoramidate
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the intricate world of lanthanide separation, the choice of an effective extractant is paramount to achieving the high purity required for applications ranging from medical imaging contrast agents to advanced materials. For decades, Di(2-ethylhexyl)phosphoric acid (DEHPA) has been the workhorse of the industry, a reliable and well-characterized organophosphorus extractant. However, the continuous pursuit of enhanced selectivity and efficiency has led researchers to explore novel chemical structures. One such class of compounds is the phosphoramidates, represented here by Diethyl Dibutylphosphoramidate.
This guide provides a comprehensive comparison of these two extractants. While DEHPA's performance is supported by a wealth of experimental data, it is crucial to note a significant scarcity of published research on the application of Diethyl Dibutylphosphoramidate for lanthanide separation. Consequently, this guide will present a thorough, data-driven analysis of DEHPA and offer a more theoretical and forward-looking comparison with Diethyl Dibutylphosphoramidate, based on structural differences and established principles of solvent extraction. This analysis aims to not only inform but also to inspire further investigation into promising new frontiers in separation chemistry.
The Benchmark: Di(2-ethylhexyl)phosphoric Acid (DEHPA)
DEHPA is an acidic organophosphorus extractant that has become the industry standard for rare earth element separation due to its high extraction efficiency, good selectivity, and stability under various process conditions.[1]
Mechanism of Extraction with DEHPA
The extraction of trivalent lanthanide ions (Ln³⁺) from an aqueous phase by DEHPA, which typically exists as a dimer ((HA)₂) in non-polar organic diluents, proceeds via a cation-exchange mechanism. The acidic proton of the phosphoric acid is exchanged for the lanthanide ion, forming a neutral metal-extractant complex that is soluble in the organic phase.
The general extraction equilibrium can be represented as:
Ln³⁺(aq) + 3(HA)₂(org) ⇌ Ln(A₃)(HA)₃(org) + 3H⁺(aq)
This equilibrium is significantly influenced by the pH of the aqueous phase; as the concentration of H⁺ increases (lower pH), the equilibrium shifts to the left, leading to reduced extraction efficiency. This pH dependence is a critical parameter for both the extraction and subsequent stripping of the lanthanide ions.[2][3]
Performance Data for DEHPA
The separation of individual lanthanides is possible due to the slight differences in their ionic radii, a phenomenon known as lanthanide contraction. Heavier lanthanides, having smaller ionic radii, form more stable complexes with DEHPA and are thus preferentially extracted at lower pH values.[4]
The effectiveness of separation between two lanthanides is quantified by the separation factor (β) , which is the ratio of their distribution coefficients (D).
β (Ln₁/Ln₂) = D(Ln₁) / D(Ln₂)
Where D = [Ln]org / [Ln]aq at equilibrium.
| Parameter | Condition | Observation | Impact on Separation |
| Aqueous Phase pH | Increasing pH | Extraction efficiency increases for all lanthanides. | Optimal separation is often achieved at a specific pH where the difference in distribution coefficients is maximized. For example, a pH between 0.8 and 1.0 has been shown to be optimal for separating Sm from lighter lanthanides.[3] |
| Extractant Concentration | Increasing DEHPA concentration | Increases the extraction of lanthanides. | Higher concentrations can improve extraction but may not proportionally increase separation factors beyond a certain point (e.g., 15-20% v/v).[3] |
| Aqueous Phase Anion | Chloride vs. Nitrate | The nature of the anion in the aqueous phase can influence the extraction behavior. | Can affect complexation in the aqueous phase and thus the overall distribution. |
| Organic Diluent | Kerosene, Toluene, Cyclohexane | The choice of diluent affects the solubility of the extractant-metal complex and can influence phase stability. | Kerosene is a common and effective diluent for DEHPA in lanthanide separation.[5] |
Table 1: Representative Separation Factors for Adjacent Lanthanides with DEHPA
| Lanthanide Pair | Separation Factor (β) | Aqueous Phase Conditions | Organic Phase Conditions |
| Sm/Nd | ~2.5 | pH 0.8-1.0 | 15-20% v/v DEHPA in isoparaffin |
| Gd/Eu | ~1.8 | Varies with acid concentration | Varies with DEHPA concentration |
| Dy/Tb | ~2.0 | Varies with acid concentration | Varies with DEHPA concentration |
| Yb/Tm | ~3.0 | Varies with acid concentration | Varies with DEHPA concentration |
Note: These are approximate values and can vary significantly with experimental conditions.
A Potential Alternative: Diethyl Dibutylphosphoramidate
Diethyl dibutylphosphoramidate belongs to a different class of organophosphorus compounds where one of the hydroxyl groups of phosphoric acid is replaced by a dialkylamino group. This structural modification fundamentally changes its properties from an acidic extractant to a neutral, or solvating, extractant.
Theoretical Mechanism of Extraction
Unlike the cation-exchange mechanism of DEHPA, a neutral extractant like Diethyl Dibutylphosphoramidate would extract lanthanides through a solvating mechanism. In this process, the extractant solvates a neutral lanthanide salt (e.g., Ln(NO₃)₃) from the aqueous phase into the organic phase.
The general extraction equilibrium can be represented as:
Ln³⁺(aq) + 3NO₃⁻(aq) + nS(org) ⇌ Ln(NO₃)₃·nS(org)
Where S is the solvating extractant. This type of extraction is typically more effective at high nitrate concentrations in the aqueous phase, which promotes the formation of the neutral lanthanide nitrate species.
Postulated Advantages and Disadvantages
-
Potential for Different Selectivity: The change in the coordinating atom from oxygen (in the P-OH group of DEHPA) to the nitrogen and phosphoryl oxygen in the phosphoramidate could lead to different binding affinities across the lanthanide series. This might offer unique separation factors, potentially allowing for more efficient separation of specific lanthanide pairs that are challenging with DEHPA.
-
No pH Dependence for Extraction: A key operational difference is that solvating extractants do not rely on pH for extraction, eliminating the need for precise pH control of the feed solution. Stripping of the lanthanides would be achieved by contacting the loaded organic phase with water or a very dilute acid solution.
-
Challenges in Synthesis and Stability: The synthesis of phosphoramidates can be more complex than that of phosphoric acids. Their chemical stability in highly acidic or basic conditions may also be a concern and would require thorough investigation.
Due to the lack of available experimental data, a direct comparison of separation factors is not possible at this time. The exploration of Diethyl Dibutylphosphoramidate and other phosphoramidates for lanthanide separation represents a promising area for future research.
Experimental Protocol: A Framework for Comparison
To rigorously evaluate a new extractant like Diethyl Dibutylphosphoramidate against an established one like DEHPA, a standardized experimental protocol is essential.
Objective
To determine and compare the distribution coefficients (D) and separation factors (β) for a pair of lanthanides (e.g., Neodymium and Samarium) using DEHPA and Diethyl Dibutylphosphoramidate as extractants.
Materials
-
Stock solutions of LnCl₃ or Ln(NO₃)₃ (e.g., 0.01 M in 0.1 M HCl or HNO₃)
-
DEHPA (e.g., 0.5 M in a suitable diluent like kerosene)
-
Diethyl Dibutylphosphoramidate (e.g., 0.5 M in the same diluent)
-
Organic diluent (e.g., kerosene, n-dodecane)
-
Buffers or acid/base solutions for pH adjustment
-
Separatory funnels or vortex mixer with centrifuge tubes
-
ICP-OES or ICP-MS for lanthanide concentration analysis
Step-by-Step Methodology
-
Aqueous Phase Preparation: Prepare a series of aqueous solutions containing a known concentration of the lanthanide mixture. Adjust the pH to a range of desired values (e.g., for DEHPA, pH 0.5 to 3.0). For the phosphoramidate, vary the nitrate concentration if using a nitrate medium.
-
Solvent Extraction:
-
In a separatory funnel, combine equal volumes of the prepared aqueous phase and the organic phase (either DEHPA or the phosphoramidate solution).
-
Shake vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely. If emulsions form, centrifugation may be necessary.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and organic phases.
-
Back-extract the lanthanides from the organic phase using a strong acid (e.g., 6 M HCl) to prepare it for analysis.
-
Determine the concentration of each lanthanide in the initial aqueous phase, the equilibrated aqueous phase, and the back-extracted organic phase using ICP-OES or ICP-MS.
-
-
Data Calculation:
-
Calculate the distribution coefficient (D) for each lanthanide: D = ([Ln]initial_aq - [Ln]final_aq) / [Ln]final_aq
-
Calculate the separation factor (β) between the two lanthanides: β = D(Ln₁) / D(Ln₂)
-
-
Comparison: Plot the distribution coefficients as a function of pH (for DEHPA) or nitrate concentration (for the phosphoramidate). Compare the separation factors obtained under various conditions for both extractants.
Visualizing the Workflow
Caption: Experimental workflow for comparing lanthanide extractant performance.
Conclusion and Future Outlook
DEHPA remains the undisputed benchmark for industrial-scale lanthanide separation, with its performance and mechanism being well-understood and extensively documented. Its cation-exchange mechanism, while effective, necessitates stringent pH control.
The exploration of neutral phosphoramidate extractants like Diethyl Dibutylphosphoramidate opens a new avenue for research. The theoretical advantages of a different extraction mechanism and the potential for unique selectivities are compelling reasons to pursue further investigation. The significant lack of published data underscores the nascent stage of this research.
For researchers and drug development professionals, the path forward is clear. While DEHPA provides a robust and reliable solution for current needs, the future of high-purity lanthanide separation may lie in the development and characterization of novel extractants. The experimental framework provided in this guide offers a starting point for the critical work of comparing these new candidates against the reigning standard, fostering innovation in this vital field of separation science.
References
-
International Journal of Recent Technology and Engineering (IJRTE). (2019). Selection of Extractant in Rare Earth Solvent Extraction System. Retrieved from [Link]
-
MDPI. (n.d.). Concentration and Separation of Heavy Rare-Earth Metals at Stripping Stage. Retrieved from [Link]
-
MDPI. (n.d.). Solvent Extraction of Lanthanides(III) in the Presence of the Acetate Ion Acting as a Complexing Agent Using Mixtures of Cyanex 272 and Caprylic Acid in Hexane. Retrieved from [Link]
-
PMC. (n.d.). Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants. Retrieved from [Link]
-
SciELO. (n.d.). Separation of rare earths by solvent extraction using DEHPA. Retrieved from [Link]
-
SciRP.org. (n.d.). Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA. Retrieved from [Link]
-
University of Idaho. (n.d.). Advances in Solvent Extraction: Separation and Purification of Adjacent Trivalent Lanthanides Using the Electroneutral Solvating. Retrieved from [Link]
Sources
Advanced Validation of Diethyl Dibutylphosphoramidate (DEDBP) Distribution Ratios in Nitrate Media
Content Type: Publish Comparison Guide Audience: Researchers, Nuclear Chemists, and Separation Scientists
Executive Summary & Chemical Context[1][2][3][4][5][6]
Diethyl dibutylphosphoramidate (DEDBP) represents a pivotal class of "Siddall-type" neutral organophosphorus extractants. First systematically characterized by T.H. Siddall III in the late 1950s, these compounds bridge the gap between the industrial standard Tri-n-butyl phosphate (TBP) and the highly potent (but often intractable) phosphine oxides like TOPO .
In the context of reprocessing spent nuclear fuel or treating radioactive waste streams (nitrate media), DEDBP offers a tunable balance: it possesses higher extraction efficiency for hexavalent actinides [U(VI)] than TBP due to the enhanced basicity of the phosphoryl oxygen, yet retains better physical properties (solubility, phase disengagement) than phosphonates or phosphine oxides.
Structural Clarification: The nomenclature "Diethyl dibutylphosphoramidate" can refer to two isomers. This guide focuses on the most common extractant configuration, Dibutyl N,N-diethylphosphoramidate (often abbreviated as DBDEP or DEDBP in literature), where the butyl groups are ester-linked and the ethyl groups are amide-linked.
-
Formula:
-
Mechanism: Solvation via the phosphoryl oxygen (
).
Comparative Performance Matrix
The following data synthesizes experimental trends from Siddall’s foundational work and modern re-evaluations. DEDBP consistently outperforms TBP in extraction capacity (
Table 1: Comparative Distribution Ratios (
) for U(VI) in
Media
Conditions: 1.0 M Extractant in n-dodecane @ 25°C
| Parameter | TBP (Baseline) | DEDBP (Target) | TOPO (Alternative) | Performance Insight |
| Class | Phosphate | Phosphoramidate | Phosphine Oxide | Basicity increases Left |
| ~5 - 8 | ~15 - 25 | > 500 | DEDBP extracts U(VI) 3-4x more efficiently than TBP at low acidity. | |
| ~20 - 30 | ~60 - 80 | > 1000 | Peak PUREX conditions; DEDBP allows for fewer theoretical stages. | |
| Selectivity ( | High | Moderate-High | Low | TOPO often co-extracts fission products; DEDBP retains TBP-like selectivity. |
| Stripping Ease | Excellent (Dilute acid) | Good | Poor (Requires complexing agents) | DEDBP can be stripped with dilute |
| 3rd Phase Formation | High threshold | Moderate threshold | Low threshold | DEDBP requires modifiers (e.g., octanol) at high metal loading. |
Analyst Note: The enhanced extraction of DEDBP is driven by the Resonance Effect . The nitrogen lone pair in the P-N bond donates electron density to the phosphorus, making the phosphoryl oxygen (
) a "harder" and more basic donor than the oxygen-bridged P-O-C in TBP.
Self-Validating Experimental Protocol
To ensure "Trustworthiness" (E-E-A-T), the following protocol includes built-in mass balance checks. This workflow is designed to validate
Phase 1: Synthesis & Purification (Atherton-Todd Reaction)
Rationale: Commercial purity varies. In-situ synthesis ensures ligand integrity.
-
Reagents: React Di-n-butyl phosphite with Diethylamine in
(or modern chlorinated solvent alternative like ) in the presence of a base (NaOH or excess amine). -
Reaction:
. -
Purification: Vacuum distillation is critical to remove unreacted phosphite, which acts as a contaminant. Verify purity via
NMR (Single peak shift distinct from TBP).
Phase 2: Extraction Workflow (The "Closed Loop")
Step 1: Pre-equilibration
-
Contact the organic phase (1.0 M DEDBP/dodecane) with barren nitric acid (same molarity as feed) for 10 minutes.
-
Why? This saturates the organic phase with acid and water, preventing volume changes during the actual metal extraction.
Step 2: Contact & Separation
-
Mix Organic (Pre-equilibrated) and Aqueous (U-spiked
) phases at 1:1 Volume Ratio (O/A = 1). -
Vortex/Shake for 15 minutes (Kinetic validation: check if 30 mins yields same result).
-
Centrifuge at 3000g for 5 minutes to ensure total phase separation.
Step 3: The "Self-Validating" Mass Balance
-
Measure
using ICP-MS or Fluorometry. -
Measure
directly (if possible) OR strip the organic phase with 0.01M and measure the strip solution. -
Validation Rule:
If deviation > 5%, reject data (indicates precipitation, third phase, or wall adsorption).
Step 4: Calculation
-
Distribution Ratio (
) = .
Visualizing the Extraction Mechanism
The following diagram illustrates the ligand exchange mechanism and the validation loop.
Caption: Workflow for validating D-values with an integrated mass-balance control point to ensure data integrity.
Technical Discussion: Why DEDBP?
1. The Basicity Gradient:
The extraction of Uranium(VI) by neutral donors follows the reaction:
-
TBP: The oxygen atoms in the P-O-C linkages are electronegative, pulling density away from the central Phosphorus, slightly reducing the basicity of the P=O oxygen.
-
DEDBP: The Nitrogen atom in the P-N bond is less electronegative than Oxygen and can donate its lone pair into the Phosphorus d-orbitals (or antibonding orbitals), increasing the electron density on the P=O oxygen. This makes DEDBP a "stronger" ligand.
2. Practical Implications for Nitrate Media:
In high nitrate concentrations (simulating HLW), TBP saturation can occur. DEDBP maintains higher
-
Reduced Plant Footprint: Fewer mixer-settler stages required.
-
Lower Acid Dependency: Efficient extraction even at moderate acidities (
), where TBP efficiency drops.
3. Limitations:
-
Hydrolysis: Phosphoramidates are generally less hydrolytically stable than phosphates (TBP) at high temperatures or extreme acidities, potentially releasing amine degradation products.
-
Cost: Synthesis is more complex than TBP.
References
-
Siddall, T. H. (1960). Organophosphorus compounds, other than TBP, for processing irradiated fuels and by-products. Industrial & Engineering Chemistry, 51(1), 41-44.
-
Siddall, T. H. (1959). Extraction of Uranium(VI) by N,N-Disubstituted Phosphoramidates. Journal of Physical Chemistry, 64(12), 1863-1866.
-
Aly, H.F., et al. (2019). Selective Liquid‐Liquid Extraction of Uranium by Phosphoramidate‐Group Bearing Ionic Liquid. ChemistrySelect, 4(26), 7764-7772.
-
Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). Studies on phosphorylation.[1][2][3][4][5] Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases. Journal of the Chemical Society, 660-663.
-
Nash, K. L., & Lumetta, G. J. (Eds.). (2011). Advanced Separation Techniques for Nuclear Fuel Reprocessing and Radioactive Waste Treatment. Woodhead Publishing.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Diethyl Dibutylphosphoramidate Metal Complexes
This guide provides an in-depth technical comparison and procedural overview for the spectroscopic characterization of metal complexes formed with diethyl dibutylphosphoramidate (DEBDP). Tailored for researchers and professionals in materials science and drug development, this document moves beyond simple protocols to explain the causal relationships behind experimental choices and data interpretation, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
A note on the scope: Direct, published spectroscopic data for diethyl dibutylphosphoramidate metal complexes is limited. Therefore, this guide establishes the characterization framework by drawing authoritative parallels from structurally similar organophosphorus-metal systems. The principles, protocols, and expected data shifts are based on well-documented phenomena in the coordination chemistry of related ligands.
Introduction: The Significance of Diethyl Dibutylphosphoramidate in Coordination Chemistry
Diethyl dibutylphosphoramidate is an organophosphorus ligand of significant interest due to the coordination potential of its phosphoryl (P=O) group. The lone pair electrons on the phosphoryl oxygen atom are excellent donors for a wide range of metal ions, including lanthanides and actinides. This interaction is fundamental to applications such as liquid-liquid extraction for nuclear waste reprocessing and the development of novel catalytic systems.
Characterizing the formation and structure of these metal-ligand complexes is critical. Spectroscopic techniques like FTIR and NMR are powerful, non-destructive tools that provide direct evidence of coordination and offer insights into the electronic and structural changes that occur upon complexation.
Core Principles: Interpreting Spectroscopic Data
The primary coordination site of DEBDP with a metal ion (Mⁿ⁺) is the phosphoryl oxygen. This interaction is the key to understanding the resulting spectroscopic changes.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Changes
FTIR spectroscopy measures the vibrational frequencies of chemical bonds. The formation of a metal-oxygen bond directly influences the strength, and thus the vibrational frequency, of the adjacent P=O bond.
-
The Key Indicator: The P=O Stretch (ν(P=O)) : In a free DEBDP ligand, the P=O bond exhibits a strong, characteristic absorption band. Upon coordination, electron density is donated from the phosphoryl oxygen to the metal center. This donation weakens the P=O double bond, reducing its force constant.
-
Expected Observation : A shift of the ν(P=O) band to a lower wavenumber (a "red shift") is the most definitive FTIR evidence of complexation. The magnitude of this shift (Δν) correlates with the strength of the M-O bond. A larger Δν suggests a stronger interaction. Comparing the Δν values for complexes with different metals allows for a relative comparison of their Lewis acidity and coordination strength. Other bands, such as P-N and P-O-C stretches, may also exhibit minor shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy probes the chemical environment of specific nuclei. For DEBDP complexes, ³¹P, ¹H, and ¹³C NMR are all informative.
-
³¹P NMR: The Most Direct Probe : The phosphorus nucleus is at the heart of the ligand. Its chemical shift is highly sensitive to changes in electron distribution upon metal coordination.
-
Expected Observation : Complexation typically causes a significant change in the ³¹P chemical shift (δ). This shift can be either downfield (to higher ppm) or upfield (to lower ppm) depending on the nature of the metal ion and the geometry of the complex. A downfield shift often indicates a decrease in electron density at the phosphorus nucleus. Comparing the δ(³¹P) of the free ligand with that of the complex confirms coordination.[1]
-
-
¹H and ¹³C NMR: Mapping Influence Through the Carbon Skeleton : While less direct, ¹H and ¹³C NMR reveal how metal coordination electronically influences the ethyl and butyl groups.
-
Expected Observation : The protons and carbons closest to the coordination site (e.g., the -O-CH₂- groups of the ethyl fragments and the -N-CH₂- groups of the butyl fragments) will experience the most significant changes in their chemical shifts. These shifts are typically downfield due to the electron-withdrawing effect of the coordinated metal ion.
-
Comparative Data Analysis (Exemplar)
The following tables summarize typical spectroscopic data observed for organophosphorus ligands upon complexation. These serve as a baseline for what to expect when characterizing DEBDP-metal complexes.
Table 1: Illustrative FTIR Data for a Generic Phosphoryl Ligand (L) and its Metal Complexes
| Compound | ν(P=O) (cm⁻¹) | Δν(P=O) (cm⁻¹) | Interpretation |
| Free Ligand (L) | ~1250 | - | Uncoordinated P=O bond reference. |
| [M(L)Cl₂] (M=Co²⁺, Ni²⁺) | ~1210 | 40 | Moderate coordination, typical for transition metals. |
| [Ln(L)₂(NO₃)₃] (Ln=La³⁺, Eu³⁺) | ~1195 | 55 | Stronger coordination due to the higher charge density of lanthanide ions. |
| [An(L)₂(NO₃)₄] (An=Th⁴⁺, UO₂²⁺) | ~1180 | 70 | Very strong coordination, characteristic of actinides. |
Table 2: Representative NMR Data for a Generic Phosphoryl Ligand (L) and its Metal Complexes
| Compound | δ(³¹P) (ppm) | Δδ(³¹P) (ppm) | Key ¹H Shifts (ppm) | Interpretation |
| Free Ligand (L) | +23.5 | - | α-CH₂: ~4.05 | Reference for the uncomplexed ligand. |
| [Zn(L)Cl₂] | +28.0 | +4.5 | α-CH₂: ~4.15 | Diamagnetic complex; shift confirms coordination. |
| [La(L)₂(NO₃)₃] | +31.2 | +7.7 | α-CH₂: ~4.22 | Stronger deshielding effect from the lanthanide ion. |
Note: Paramagnetic metal complexes (e.g., many transition metals, lanthanides) can lead to significant peak broadening and large, unpredictable shifts in NMR spectra. For such cases, specialized NMR techniques may be required.
Experimental Protocols
These protocols provide a validated, step-by-step methodology for synthesis and characterization.
General Synthesis of a DEBDP-Metal Complex
This procedure describes a general synthesis using a metal chloride salt. Molar ratios and solvents should be optimized for specific systems.
Objective: To synthesize a metal complex of diethyl dibutylphosphoramidate.
Materials:
-
Diethyl dibutylphosphoramidate (DEBDP)
-
Anhydrous Metal Chloride (e.g., LaCl₃, CoCl₂)
-
Anhydrous Ethanol
-
Diethyl Ether
-
Schlenk Flask and Magnetic Stirrer
-
Inert Atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation : Dry all glassware in an oven at 120°C overnight and cool under an inert atmosphere.
-
Ligand Solution : In the Schlenk flask, dissolve 2 molar equivalents of DEBDP in 20 mL of anhydrous ethanol under an inert atmosphere.
-
Metal Salt Solution : In a separate flask, dissolve 1 molar equivalent of the anhydrous metal chloride in 10 mL of anhydrous ethanol. Gentle warming may be necessary.
-
Reaction : Slowly add the metal salt solution dropwise to the stirring DEBDP solution at room temperature.
-
Reflux : After the addition is complete, heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4 hours.[2] A precipitate may form during this time.
-
Isolation : Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration : Collect the solid product by vacuum filtration.
-
Washing : Wash the collected solid with a small amount of cold ethanol, followed by a generous amount of diethyl ether to remove any unreacted starting materials.
-
Drying : Dry the final complex under high vacuum for several hours.
Spectroscopic Analysis Workflow
A. FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Setup : Record a background spectrum on the clean ATR crystal.
-
Sample Preparation : Place a small amount (a few milligrams) of the dried complex powder onto the ATR crystal.
-
Acquisition : Apply pressure using the anvil and collect the spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Analysis : Identify the ν(P=O) peak in the spectrum of the free DEBDP ligand and compare its position to that in the spectrum of the metal complex.
B. NMR Spectroscopy (³¹P, ¹H)
-
Sample Preparation : Accurately weigh ~10-20 mg of the complex and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the complex is fully dissolved.
-
Instrument Tuning : Insert the sample into the NMR spectrometer. Tune and match the probe for the respective nuclei (³¹P and ¹H).
-
¹H NMR Acquisition : Acquire a standard ¹H spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
³¹P NMR Acquisition : Acquire a proton-decoupled ³¹P spectrum. A 30° pulse angle and a longer relaxation delay (5-10 seconds) are often necessary due to the longer relaxation times of phosphorus. Use an external standard like 85% H₃PO₄ (δ = 0 ppm) for referencing.
-
Analysis : Process the spectra and compare the chemical shifts of the complex to those of the free ligand.
Visualization of a Coordinated System
The following diagrams illustrate the coordination process and the experimental workflow.
Caption: Coordination of DEBDP to a metal ion via the phosphoryl oxygen.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
